The table below summarizes the core chemical information and key pharmacological effects of aloesone:
| Property Category | Details |
|---|
| Chemical Information | IUPAC Name: 2-acetonyl-7-hydroxy-5-methylchromone [1] Type: Chromone compound Natural Sources: Aloe vera, Rhubarb (Rheum palmatum) [2] [1] | | Key Pharmacological Activities | Anti-epileptic: Inhibits glutamate-induced neuronal injury and reduces seizures in animal models [3] [4] Anti-inflammatory & Antioxidant: Reduces LPS-induced ROS, NO, and pro-inflammatory cytokines [2] [5] Anti-apoptotic: Suppresses LPS-induced early and late apoptosis in macrophages [2] Anti-polarization: Inhibits M1 polarization of macrophages [2] |
For research and development purposes, the quantitative findings from key preclinical studies are summarized below.
Table 1: In Vitro Effects on LPS-Induced RAW264.7 Macrophages This table consolidates data on the dose-dependent effects of this compound pretreatment (2 hours) followed by LPS induction [2].
| Parameter Measured | LPS-Induced Effect (Control) | Effect of this compound (at 100 µM) | Dose-Dependent Range (0.1 - 100 µM) |
|---|---|---|---|
| ROS Production | Significant elevation | Dramatically reduced | Dose-dependent decrease [2] |
| Nitric Oxide (NO) Release | 11.62 ± 0.38 µg/mL | 8.90 ± 0.48 µg/mL | Reduction from ~10.94 to 8.90 µg/mL [2] |
| Early Apoptosis (Rate) | 4.42 ± 0.70% | 1.26 ± 0.22% | Dose-dependent decrease (3.58% to 1.26%) [2] |
| Late Apoptosis (Rate) | 16.66 ± 0.21% | 7.89 ± 2.02% | Dose-dependent decrease (9.13% to 7.89%) [2] |
| mRNA Expression (Inflammatory) | Increased (iNOS, IL-1β, TNF-α) | Significantly decreased | Dose-dependent suppression [2] |
| mRNA Expression (Antioxidant) | - | Increased (Gpx-1, SOD-1) | Dose-dependent enhancement [2] |
Table 2: In Vivo Anti-Epileptic Effects in PTZ-Induced Seizure Models This table summarizes findings from studies on rodent models of epilepsy [3] [4].
| Study Model | This compound Treatment | Key Outcomes |
|---|---|---|
| Acute & Chronic PTZ-induced Seizure Rats | 50 mg/kg | Reduced seizure score, prolonged latent period to seizure onset [3] [4] |
To facilitate further research, here are the core methodologies from pivotal studies on this compound.
1. In Vitro Model of Neuroprotection (Anti-Epileptic)
2. In Vitro Model of Inflammation and Oxidative Stress
3. In Vivo Anti-Epileptic Model
The therapeutic effects of this compound are mediated through the modulation of specific protein targets and signaling pathways.
1. Primary Molecular Targets Network pharmacology and experimental studies have identified several core protein targets of this compound:
2. Key Signaling Pathways Based on the identified targets, the following diagram illustrates the proposed signaling pathways through which this compound exerts its effects on macrophages, integrating findings on TLR4, mTOR/HIF-1α, and antioxidant and inflammatory responses.
This compound's proposed mechanism of action in macrophages involves inhibiting TLR4 expression and mTOR/HIF-1α activation while boosting antioxidant defenses, leading to cytoprotective effects. this compound's proposed mechanism of action in macrophages involves inhibiting TLR4 expression and mTOR/HIF-1α activation while boosting antioxidant defenses, leading to cytoprotective effects [2].
Aloesone exerts its effects by modulating several critical cellular pathways, as identified in a 2023 study on LPS-induced RAW264.7 macrophages [1] [2]. The core mechanism involves the inhibition of the TLR4 receptor and the downstream mTOR/HIF-1α signaling pathway.
The diagram below summarizes the primary molecular mechanism of this compound derived from experimental data.
The protective effects of this compound in LPS-induced RAW264.7 cells are dose-dependent. The table below summarizes key quantitative findings from the 2023 study [1] [2].
| Parameter Measured | Experimental Model | Dosage Range (this compound) | Key Findings |
|---|---|---|---|
| Cell Viability | RAW264.7 cells (CCK-8 assay) | 0.1 - 100 µM | No significant cytotoxicity observed [2]. |
| ROS Production | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Dramatic, dose-dependent decrease in LPS-induced ROS levels [2]. |
| Nitric Oxide (NO) Release | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Significant reduction; 100 µM reduced NO from ~11.6 µg/mL to ~8.9 µg/mL [2]. |
| mRNA Expression (Inflammation) | qPCR analysis | 0.1 - 100 µM | Significant decrease in iNOS, IL-1β, and TNF-α expression [2]. |
| mRNA Expression (Antioxidant) | qPCR analysis | 0.1 - 100 µM | Significant increase in Gpx-1 and SOD-1 expression [2]. |
| Apoptosis Inhibition | Flow Cytometry (Annexin V/PI) | 0.1 - 100 µM | Dose-dependent prevention of LPS-induced early and late apoptosis [2]. |
| M1 Polarization Inhibition | Flow Cytometry (CD86 marker) | 0.1 - 100 µM | Significant inhibition of M1 phenotype surface marker CD86 [2]. |
For researchers aiming to validate or explore this compound's activity, here are the core methodologies from the cited literature.
1. Cell Culture and LPS-Induced Inflammation Model
2. Assessing Oxidative Stress and Inflammation
3. Evaluating Underlying Mechanisms
A 2024 study developed an LC-MS/MS method to determine this compound's pharmacokinetics in rat plasma, revealing both a key opportunity and a significant challenge for its drug development [4].
The current evidence positions this compound as a promising multi-target therapeutic candidate. Future work should focus on:
Aloesone's antioxidant action is multi-faceted, involving both direct neutralization of oxidants and indirect upregulation of cellular defense systems.
The tables below summarize quantitative findings on this compound's antioxidant efficacy and experimental conditions from pivotal studies.
Table 1: Efficacy and Quantitative Findings
| Model System | Key Antioxidant & Related Outcomes | Dosage/Concentration |
|---|---|---|
| LPS-induced RAW264.7 Macrophages [1] | ↓ ROS production (dose-dependent); ↑ mRNA of Gpx-1 & SOD-1; ↓ NO release (from 11.62 to 8.90 µg/mL); ↓ Apoptosis | 0.1 - 100 µM |
| HFD-fed Rat NAFLD Model [3] | ↑ Nuclear Nrf2; ↑ Hepatic GSH, SOD, HO-1; ↓ Oxidative stress markers | 50, 100, 200 mg/kg (Optimal dose: 200 mg/kg) |
| Glutamate-induced HT22 Neurons [2] | ↓ Intracellular ROS; ↓ Early phase apoptosis | Not specified in excerpts |
| PTZ-induced Seizure Rat Model [2] | Activated c-SRC (pY418); Anti-seizure effects | 50 mg/kg |
Table 2: Experimental Protocol Summary
| Aspect | Details from Key Studies |
|---|---|
| In Vitro Model (RAW264.7) | Cells pretreated with this compound for 2 hours, then exposed to LPS (concentration not specified in excerpts). Viability confirmed via CCK-8 assay (0.1-1000 µM non-toxic). ROS measured by fluorescence; apoptosis by flow cytometry; gene expression by qPCR [1]. |
| In Vivo Model (NAFLD) | Male Wistar rats on HFD for 12 weeks. This compound (50, 100, 200 mg/kg) administered twice weekly. Nrf2 inhibitor Brusatol (0.2 mg/kg, i.p.) used for mechanistic confirmation. Outcomes: metabolic parameters, liver histology, serum ALT/AST, Western blot, and molecular analysis [3]. |
| In Vivo Model (Seizure) | Pentylenetetrazol (PTZ)-induced seizure rats. This compound (50 mg/kg) treatment reduced seizure scores and prolonged latent period. Brain tissue analyzed for c-SRC phosphorylation [2]. |
The following diagram integrates experimental findings to illustrate the primary antioxidant mechanisms of this compound across different models.
This diagram synthesizes evidence from multiple studies: this compound inhibits oxidative stress by directly scavenging ROS and modulating SRC in neuronal and macrophage models [2] [1], activating the Nrf2 pathway in a NAFLD model to upregulate antioxidant enzymes [3], and suppressing the mTOR/HIF-1α pathway in macrophages to reduce inflammation and apoptosis [1].
Current evidence demonstrates that this compound is a promising multi-target antioxidant compound. Its ability to mitigate oxidative stress through direct scavenging and modulation of critical pathways like Nrf2 and SRC supports its potential therapeutic application in conditions driven by oxidative damage and inflammation, such as metabolic liver disease, epilepsy, and general inflammatory states [3] [1] [2].
For researchers, the following considerations are key:
Aloesone exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily targeting the Toll-like receptor 4 (TLR4) pathway and its downstream signaling cascades.
The following diagram illustrates the integrated anti-inflammatory pathway of this compound:
This compound inhibits TLR4 and mTOR/HIF-1α, reducing inflammation, oxidative stress, M1 polarization, and apoptosis while boosting antioxidant enzymes. [1]
The anti-inflammatory efficacy of this compound has been quantified across multiple cellular processes in LPS-induced RAW264.7 macrophages. The data below shows its dose-dependent effects.
Table 1: Anti-inflammatory and Antioxidant Effects of this compound in LPS-Induced RAW264.7 Cells [1]
| Parameter Measured | Experimental Model | This compound Dosage Range | Key Effects (vs. LPS group) |
|---|---|---|---|
| Cell Viability | RAW264.7 cells (CCK-8 assay) | 0.1 - 1000 µM | No significant toxicity at ≤100 µM [1] |
| ROS Production | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Dramatic, dose-dependent reduction [1] |
| Nitric Oxide (NO) Release | LPS-induced RAW264.7 cells | 0.1 - 100 µM | Significant decrease (e.g., ~8.9 µg/mL at 100µM vs ~11.6 µg/mL LPS control) [1] |
| mRNA Expression (Inflammatory) | qPCR analysis | 0.1 - 100 µM | Suppressed iNOS, IL-1β, TNF-α [1] |
| mRNA Expression (Antioxidant) | qPCR analysis | 0.1 - 100 µM | Increased Gpx-1 and SOD-1 [1] |
| M1 Polarization (CD86+) | Flow Cytometry | 0.1 - 100 µM | Significant inhibition of CD86 membrane expression [1] |
| Apoptosis (Early & Late Phase) | Flow Cytometry (Annexin V) | 0.1 - 100 µM | Dose-dependent prevention of apoptosis [1] |
Table 2: Efficacy of this compound in Other Experimental Models
| Parameter Measured | Experimental Model | This compound Dosage | Key Effects |
|---|---|---|---|
| Neuronal Protection | Glutamate-induced HT22 cells [2] | Not Specified | Reduced intracellular ROS and early apoptosis [2] |
| Anti-seizure Effect | PTZ-induced seizure rats (in vivo) [2] | 50 mg/kg | Reduced seizure score, prolonged latent period [2] |
| c-SRC Activation | PTZ-induced seizure rats & molecular docking [2] | 50 mg/kg | Increased p-SRC (Y418), decreased p-SRC (Y529) [2] |
To facilitate further research, here are the detailed methodologies from key studies on this compound.
Table 3: Key Experimental Protocols for Validating this compound's Effects
| Assay Type | Detailed Protocol Summary | Key Reagents & Tools |
|---|---|---|
| Cell Viability (CCK-8) | RAW264.7 cells seeded in 96-well plates (1×10⁵ cells/mL), pretreated with this compound (0.1-100 µM) for 2h, then exposed to LPS (1 µg/mL) for 24h. CCK-8 solution added, incubated for 1-4h, absorbance measured at 450nm. [1] | Cell Counting Kit-8 (CCK8), LPS (E. coli, 1 µg/mL) [1] |
| Intracellular ROS Measurement | After treatment, cells incubated with DCFH-DA (10 µM) for 30 min at 37°C. Fluorescence intensity measured (Ex=488 nm, Em=525 nm) via flow cytometry or fluorescence microscope. [1] | DCFH-DA fluorescent probe [1] |
| Nitric Oxide (NO) Assay | Cell culture supernatant collected after treatment. Nitrite concentration (stable NO metabolite) measured using Griess reagent. Absorbance read at 540-550nm. [1] | Griess Reagent Kit [1] |
| Quantitative PCR (qPCR) | Total RNA extracted (e.g., with TRIzol), reverse transcribed to cDNA. qPCR performed with specific primers (e.g., iNOS, IL-1β, TNF-α, Gpx-1, SOD-1). Data analyzed using 2^(-ΔΔCt) method normalized to GAPDH/β-actin. [1] | Specific primers, reverse transcriptase, SYBR Green master mix [1] |
| M1 Polarization (Flow Cytometry) | Cells harvested, washed with PBS, incubated with fluorescently conjugated anti-CD86 antibody for 30-60 min on ice. Washed, resuspended, and analyzed by flow cytometer. LPS-induced CD86 overexpression used as M1 marker. [1] | Fluorescent anti-CD86 antibody [1] |
| Apoptosis Assay (Flow Cytometry) | Cells stained with Annexin V-FITC and Propidium Iodide (PI) using commercial kit. Incubated for 15 min in dark. Populations analyzed: Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic). [1] | Annexin V-FITC/PI Apoptosis Detection Kit [1] |
| Protein Expression (Immunofluorescence) | Cells fixed (e.g., 4% PFA), permeabilized, blocked, incubated with primary antibody (e.g., anti-TLR4, anti-p-mTOR, anti-HIF-1α) overnight. Washed, incubated with fluorophore-conjugated secondary antibody, counterstained with DAPI, visualized by fluorescence microscope. [1] | Specific primary antibodies, fluorophore-conjugated secondary antibodies, DAPI [1] |
The following workflow visualizes a typical experimental design from the cited research:
Typical in vitro workflow for evaluating this compound's effects on LPS-induced macrophages. [1]
The evidence positions this compound as a high-value candidate for therapeutic development. Its multi-target mechanism is particularly advantageous for treating complex inflammatory diseases, potentially offering efficacy superior to single-target agents [1]. The activation of c-SRC in an epilepsy model suggests its utility may extend to neurological disorders involving inflammation and oxidative stress [2].
For future research, the following steps are critical:
Aloesone is a chromone derivative, a class of bioactive compounds present in various Aloe species [1]. It is identified as one of the core active components through pharmacological screening [1].
| Factor | Optimal Condition for Polyphenol-Rich Extracts from Aloe vera Leaf Waste |
|---|---|
| Solid-to-Solvent Ratio | 1:30 g/mL [2] |
| Solvent | 70% Ethanol [2] |
| Extraction Technique | Heat-Assisted Extraction (HAE) [2] |
| Extraction Time | 30 minutes [2] |
Other related chromones, like aloesin (aloeresin B), are concentrated in the green rind of the leaf [3]. Research on aloesin extraction suggests that variables such as temperature, solvent composition (e.g., aqueous propylene glycol), and solid-to-liquid ratio significantly impact chromone recovery yields [3].
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for identifying and quantifying this compound in complex plant extracts [2] [1].
Detailed LC-MS Protocol:
Recent studies demonstrate that this compound exerts anti-seizure effects by modulating the c-SRC signaling pathway [1].
Diagram 1: Proposed pathway for this compound's anti-epileptic effects. This compound increases phosphorylation of c-SRC at tyrosine 418 (activation), inhibiting neuronal injury/apoptosis and suppressing seizures induced by glutamate or pentylenetetrazol (PTZ) [1].
Experimental Evidence:
Beyond its anti-epileptic properties, this compound and related chromones contribute to the broader biological activities of Aloe vera extracts.
The table below summarizes key bioactivities and potential therapeutic applications based on current research:
| Bioactivity | Potential Therapeutic Application | Model / Context | Key Finding |
|---|---|---|---|
| Antioxidant | Neuroprotection, Skincare | In vitro (Cell-free system) | Contributes to overall antioxidant capacity of extract [2]. |
| Antimicrobial | Skin & Mucosal Infections | In vitro (Bacterial/Fungal cultures) | Extracts show medium inhibition against S. aureus [2]. |
| Cell Proliferation | Wound Healing | In vitro (HaCaT keratinocytes) | Extracts had a stimulative effect on cell viability [2]. |
This compound is a promising chromone compound from Aloe vera with a defined anti-epileptic mechanism via c-SRC activation. Future work should focus on standardizing extraction protocols specifically for this compound, conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies, and exploring its potential in combination therapies.
Aloesone is a major metabolic compound identified in Aloe vera, specifically classified as a chromone-type natural product. [1] Traditionally, Aloe vera has been used as a food source and therapeutic agent in several countries, including Egypt, India, Greece, and China. [2] [3] The plant contains various bioactive compounds, including anthraquinones, alkaloids, anthraquinones, chromones, and flavonoids. [2] this compound itself has been noted for its antioxidation and anti-inflammatory properties in vitro, drawing significant research interest for its potential therapeutic applications. [2] [3]
Recent research has expanded beyond traditional applications, exploring this compound's effects at the molecular level. Our recent study demonstrated that this compound exerts anti-epileptic effects on glutamate-induced neuronal injury by suppressing the production of reactive oxygen species (ROS). [2] [4] [3] Unless ROS are naturally neutralized by the endogenous antioxidant system, they lead to the activation of inflammation, polarization, and apoptosis, suggesting broader therapeutic potential for this compound. [2] This whitepaper provides a comprehensive technical overview of this compound research, summarizing key findings, experimental data, and molecular mechanisms for research and development professionals.
Research has revealed that this compound exhibits multiple beneficial biological activities, primarily centered around its ability to modulate oxidative stress and inflammatory responses. The table below summarizes the core biological activities and demonstrated effects of this compound.
Table 1: Demonstrated Biological Activities of this compound
| Biological Activity | Experimental Model | Key Effects and Markers | Signaling Pathways Involved |
|---|---|---|---|
| Antioxidant Stress [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | ↓ ROS production; ↑ mRNA of Gpx-1 and SOD-1 [2] [3] | mTOR/HIF-1α [2] |
| Anti-Inflammation [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | ↓ NO release; ↓ mRNA of iNOS, IL-1β, TNF-α [2] [3] | TLR4 inhibition [2] |
| Anti-M1 Polarization [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | Inhibition of polarization; ↓ surface expression of CD86 [2] [3] | Not fully elucidated |
| Anti-Apoptosis [2] [3] | LPS-induced RAW264.7 macrophages [2] [3] | ↓ Early and late phase apoptosis [2] [3] | mTOR/HIF-1α [2] |
| Anti-Epileptic [4] | Glutamate-induced HT22 cells; PTZ-induced seizure rats [4] | ↓ Intracellular ROS; ↓ early apoptosis; ↓ seizure score; ↑ latent period [4] | Activation of c-SRC [4] |
The efficacy of this compound has been quantified across multiple studies, providing clear data on its dose-response relationships. The following table consolidates key quantitative findings from recent experimental research.
Table 2: Quantitative Data on this compound Efficacy from Experimental Models
| Experimental Context | This compound Dosage | Measured Outcome | Result |
|---|---|---|---|
| In Vitro: LPS-induced RAW264.7 [2] [3] | 0.1 - 100 µM | ROS production | Dramatic reduction in a dose-dependent manner [2] [3] |
| 100 µM | NO release | Reduced from 11.62 ± 0.38 µg/mL (LPS only) to 8.90 ± 0.48 µg/mL [2] [3] | |
| 100 µM | Early Apoptosis (Annexin V+) | Reduced from 4.42 ± 0.70% (LPS) to 1.26 ± 0.22% [2] [3] | |
| 100 µM | Late Apoptosis | Reduced from 16.66 ± 0.21% (LPS) to 7.89 ± 2.02% [2] [3] | |
| In Vivo: PTZ-induced seizure rats [4] | 50 mg/kg | Seizure score | Reduction in score and prolongation of latent period [4] |
| Cell Viability (CCK-8 assay) [2] [3] | 0.1 - 1000 µM | RAW264.7 survival | No significant effect on cell survival [2] [3] |
The multifaceted beneficial effects of this compound are mediated through its interaction with specific molecular targets and signaling pathways. Integrated network pharmacological analyses and experimental validation have identified several core targets and pathways.
Through network pharmacology and target prediction studies, researchers have identified hub genes closely associated with the beneficial effects of this compound. In the context of LPS-induced macrophage inflammation, seven genes were identified as core targets: HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck. [2] These genes are enriched in pathways related to Th17 cell differentiation, PD-L1 expression, PD-1 checkpoint pathways in cancer, and other immune and inflammatory regulation pathways. [2]
For anti-epileptic activity, a separate network pharmacological analysis identified different core targets, including MAPK1, SRC, MARK3, EGFR, ESR1, PTGS2, PTPN11, JAK2, PPKCA, and FYN. [4] Among these, SRC exhibited the highest subgraph centrality value and was confirmed as a direct target of this compound through molecular docking and experimental validation. [4]
Experimental data confirms that this compound's protective effects involve the modulation of specific signaling pathways, particularly in response to LPS stimulation and neuronal excitation.
Diagram 1: this compound's molecular mechanism in LPS-induced macrophage inflammation. This compound inhibits TLR4 expression and mTOR activation while upregulating antioxidant enzymes, thereby reducing oxidative stress, inflammation, M1 polarization, and apoptosis. [2] [3]
For neuroprotective and anti-epileptic effects, this compound operates through a different mechanism involving c-SRC activation:
Diagram 2: this compound's neuroprotective mechanism via c-SRC activation. This compound increases phosphorylation of c-SRC at Y418 (activating) while decreasing phosphorylation at Y529 (inactivating), resulting in reduced ROS, apoptosis, and seizure activity. [4]
This section details the standard experimental protocols and models used in this compound research, providing a reference for replicating studies or designing new experiments.
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator with 5% CO₂ at 37°C. [2] [3]
Treatment Protocol:
Endpoint Measurements:
Cell Culture: Murine hippocampal cell line HT22 is cultured in high-glucose DMEM supplemented with 10% FBS and streptomycin/penicillin. [4]
Treatment Protocol:
Endpoint Measurements:
Animals: Rats are used for seizure induction studies. [4]
Treatment Protocol:
Endpoint Measurements:
Chemical Synthesis: this compound has been successfully synthesized in laboratory settings. The synthesis process involves:
Combinatorial Biosynthesis: Recent advances have explored combinatorial biosynthesis approaches for this compound analogs by exploiting a type III polyketide synthase and olivetolic acid cyclase. [6] This method offers potential for generating novel derivatives with optimized properties.
Extraction Optimization: Research on Aloe vera leaf waste has shown that extraction conditions significantly impact the yield of bioactive compounds, including this compound. [1] Optimal conditions for polyphenol extraction (relevant to chromones like this compound) include:
Analytical Methods:
This compound demonstrates significant potential as a multi-target therapeutic agent with demonstrated efficacy in models of inflammation, oxidative stress, and epilepsy. Its ability to modulate key signaling pathways, including TLR4, mTOR/HIF-1α, and c-SRC, provides a mechanistic foundation for its diverse biological activities.
The compound's favorable safety profile at effective concentrations (0.1-100 µM in vitro) further supports its therapeutic potential. [2] [3] Future research should focus on:
Aloesone is a major metabolic chromone compound in Aloe vera [1]. It serves as the aglycone precursor for other biologically important compounds like aloesin [2]. The synthesis of this compound in Aloe occurs through a series of chemical reactions catalyzed by malonyl coenzyme A and polyketide synthase [2]. Laboratories synthesize this compound from a β-diketone derived from an acetophenone derivative, which is coupled with 1,3-dioxolane-protected acetoacetic acid, followed by treatment with hydrochloric acid and isopropanol to yield the final product as a white solid powder [3].
This compound exhibits a wide range of beneficial biological activities. The table below summarizes its core pharmacological effects, the experimental models used, and the key quantitative findings.
| Pharmacological Effect | Experimental Model | Key Findings / Quantitative Results | Associated Targets / Pathways |
|---|---|---|---|
| Antioxidant Stress [1] | LPS-induced RAW264.7 macrophages [1] | ↓ ROS production (dose-dependent, 0.1-100 µM); ↑ mRNA expression of Gpx-1 and SOD-1 [1] | mTOR/HIF-1α pathway [1] |
| Anti-inflammation [1] | LPS-induced RAW264.7 macrophages [1] | ↓ NO release (from 11.62 to 8.90 µg/mL at 100 µM); ↓ mRNA of iNOS, IL-1β, TNF-α [1] | TLR4; ↓ Inflammatory cytokines [1] |
| Inhibition of M1 Polarization [1] | LPS-induced RAW264.7 macrophages [1] | Inhibited cell morphology change; ↓ surface expression of CD86 (M1 marker) [1] | Not specified |
| Anti-apoptosis [1] | LPS-induced RAW264.7 macrophages [1] | ↓ Early and late phase apoptosis (dose-dependent, 0.1-100 µM); Late phase: from 16.66% to 7.89% at 100 µM [1] | Not specified |
| Anti-epileptic / Neuroprotective [4] | Glutamate-induced HT22 cells; PTZ-induced seizure rats [4] | ↓ Intracellular ROS; ↓ early apoptosis in vitro; ↓ seizure score, ↑ latent period in vivo; 50 mg/kg in rats [4] | Activation of c-SRC (↑ p-SRC Y418, ↓ p-SRC Y529) [4] |
This compound's effects are mediated through multiple signaling pathways and protein targets, as illustrated in the following pathway diagram.
This compound modulates multiple signaling pathways. It inhibits the TLR4/mTOR/HIF-1α axis and activates c-SRC to counteract oxidative stress, inflammation, polarization, apoptosis, and neuronal excitation.
A 2024 study developed a rapid LC-MS/MS method to investigate the pharmacokinetics of this compound in rat plasma, providing critical data for its drug development potential [2].
| Parameter | Finding |
|---|---|
| Analytical Method | LC-MS/MS with altechromone A as internal standard [2] |
| Absorption (Oral) | Rapid (Tmax: 0.083 hours) [2] |
| Oral Bioavailability | Low (12.59%) [2] |
For researchers seeking to replicate or build upon these findings, here are the methodologies for key experiments.
Cell Culture and Treatment (RAW264.7 macrophages) [1]: The murine macrophage cell line RAW264.7 was used. Cells were pretreated with varying concentrations of this compound (0.1 - 100 µM) for 2 hours, followed by exposure to 1 µg/mL of lipopolysaccharides (LPS) to induce inflammation, oxidative stress, and apoptosis.
Assessment of Oxidative Stress and Inflammation [1]:
Analysis of Apoptosis and Polarization [1]:
In Vivo Anti-Epileptic Model [4]:
This compound is a promising multi-target phytochemical with demonstrated efficacy in mitigating oxidative stress, inflammation, M1 macrophage polarization, and apoptosis in vitro, and possesses notable anti-epileptic activity in vivo [1] [4]. Its mechanism involves the modulation of the TLR4/mTOR/HIF-1α axis and activation of c-SRC signaling [1] [4].
However, its low oral bioavailability (12.59%), despite rapid absorption, presents a significant challenge for its development as an oral therapeutic agent [2]. Future research should focus on:
The table below summarizes the core biological activities of aloesone and the corresponding experimental evidence.
| Biological Activity | Experimental Model | Key Results / Effects | Mechanistic Insights |
|---|---|---|---|
| Anti-epileptic Activity [1] | Glutamate-induced HT22 mouse hippocampal cell line; Pentylenetetrazol (PTZ)-induced seizure in rats | ↓ Glutamate-induced neuronal injury; ↓ intracellular ROS; ↓ early apoptosis; ↓ seizure score; ↑ latent seizure period | Activates c-SRC kinase (↑ phosphorylation at Y418, ↓ phosphorylation at Y529) [1] |
| Anti-inflammatory & Antioxidant [2] | LPS-induced RAW264.7 murine macrophage cell line | ↓ ROS production; ↓ NO release; ↓ mRNA of iNOS, IL-1β, TNF-α; ↑ mRNA of Gpx-1, SOD-1 | Inhibits TLR4 target; represses mTOR/HIF-1α activation [2] |
| Inhibition of M1 Polarization [2] | LPS-induced RAW264.7 murine macrophage cell line | Inhibited macrophage polarization to M1 phenotype; ↓ surface expression of CD86 | Modulates macrophage inflammatory response [2] |
| Anti-apoptotic Activity [2] | LPS-induced RAW264.7 murine macrophage cell line | ↓ LPS-induced early and late phase apoptosis in a dose-dependent manner | Contributes to cell protection under inflammatory stress [2] |
For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.
This protocol assesses this compound's protective effect against glutamate-induced neurotoxicity [1].
This protocol validates anti-seizure effects in vivo [1].
This protocol evaluates anti-inflammatory and antioxidant effects [2].
This compound exerts its effects by modulating specific signaling pathways. The following diagrams illustrate the core mechanisms identified in the research.
This compound modulates c-SRC in neurons and TLR4/mTOR in macrophages, reducing oxidative stress and inflammation.
The multifaceted biological profile of this compound suggests several promising research and development avenues.
Aloesone is a major bioactive chromone compound derived from Aloe vera, a plant with a long history of medicinal use across various traditional medicine systems [1]. This natural product has garnered significant research interest due to its potent antioxidant properties and multifaceted mechanisms in suppressing reactive oxygen species (ROS)-mediated pathological processes. The compound belongs to the chromone family, characterized by a benzo-γ-pyrone structure, with specific modifications in this compound including a 8-C-glucosyl-7-hydroxy-5-methyl-2-propyl-4-chromone backbone [1]. Understanding the chemical basis of this compound's activity is fundamental to appreciating its pharmacological potential, particularly its ability to function as a redox modulator in various disease contexts characterized by oxidative stress.
The interest in this compound has intensified with growing recognition of ROS as critical mediators in numerous pathological conditions. Under physiological conditions, ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) serve as important signaling molecules, but their overproduction leads to oxidative stress, resulting in cellular damage through oxidation of proteins, lipids, and nucleic acids [2] [3]. This imbalance between ROS generation and the body's antioxidant defense mechanisms is implicated in diverse conditions including neurodegenerative diseases, diabetes complications, inflammatory disorders, and cancer [4] [2]. Within this context, this compound emerges as a promising therapeutic candidate with demonstrated efficacy across multiple experimental models of ROS-mediated damage.
This compound demonstrates robust direct antioxidant capabilities through multiple complementary mechanisms. In LPS-induced RAW264.7 macrophages, this compound pretreatment (0.1-100 µM) dose-dependently reduced intracellular ROS production, while simultaneously upregulating key antioxidant enzymes at both transcriptional and translational levels [5] [6]. Specifically, this compound significantly enhanced expression of GPx-1 (glutathione peroxidase-1) and SOD-1 (superoxide dismutase-1), critical components of the cellular defense system against oxidative stress [6]. SOD-1 facilitates the dismutation of superoxide radicals into hydrogen peroxide, while GPx-1 further reduces hydrogen peroxide to water, thus preventing the formation of highly reactive hydroxyl radicals through Fenton chemistry [3]. This dual action of directly scavenging ROS while bolstering endogenous antioxidant defenses represents a comprehensive approach to redox homeostasis.
The molecular basis of this compound's direct antioxidant activity can be understood through its chemical structure as a chromone derivative. Natural chromones with phenolic substituents typically exert antioxidant effects through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) mechanisms [2]. In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to free radicals, yielding a stabilized aryloxyl radical that terminates the radical chain reaction. In the SET-PT mechanism, this compound first transfers an electron to the radical species, followed by proton transfer to form the neutral product. The presence of hydroxyl groups at strategic positions on the chromone backbone enhances these reactions by stabilizing the resulting radical intermediates through resonance delocalization, thereby increasing this compound's efficacy as a radical scavenger [2].
The connection between oxidative stress and inflammation represents a vicious cycle in many pathological conditions, and this compound demonstrates significant efficacy in disrupting this cycle through multimodal anti-inflammatory mechanisms. In LPS-stimulated RAW264.7 macrophages, this compound treatment (0.1-100 µM) resulted in marked suppression of key pro-inflammatory mediators, including reduced nitric oxide (NO) release and decreased mRNA expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [5] [6]. This anti-inflammatory activity is particularly significant given that these inflammatory mediators are both activated by and contribute to further oxidative stress, creating a self-amplifying feedback loop that this compound effectively interrupts.
A crucial aspect of this compound's immunomodulatory activity involves its impact on macrophage polarization. Macrophages can differentiate into pro-inflammatory M1 or anti-inflammatory M2 phenotypes, with M1 macrophages contributing significantly to ROS and inflammatory cytokine production [6]. This compound treatment effectively inhibited LPS-induced M1 polarization, as evidenced by reduced surface expression of the M1 marker CD86 [6]. This shift in polarization balance toward a less inflammatory phenotype represents an important mechanism by which this compound reduces overall oxidative burden in inflammatory environments. The inhibition of M1 polarization further reinforces the compound's anti-inflammatory effects, creating a positive feedback loop that promotes resolution of inflammation and reduces ROS production from inflammatory cells.
This compound's antioxidant and anti-inflammatory effects are mediated through regulation of several critical signaling pathways. Network pharmacology and experimental validation have identified multiple core targets of this compound, including HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck [5] [6]. Particularly significant is this compound's dose-dependent inhibition of the mTOR/HIF-1α axis, with demonstrated reduction in both mTOR and phosphorylated mTOR (p-mTOR) levels, as well as downstream hypoxia-inducible factor 1α (HIF-1α) [6]. This pathway is critically involved in cellular responses to oxidative stress and inflammation, with HIF-1α serving as a master regulator of oxygen homeostasis and cellular adaptation to hypoxia. Additionally, this compound significantly suppressed TLR4 protein expression, the primary receptor for LPS, thereby interrupting the initial trigger of inflammatory signaling in experimental models [6].
The following diagram illustrates the key molecular pathways through which this compound exerts its ROS suppression and anti-inflammatory effects:
This compound's multifaceted mechanism targeting key pathways in oxidative stress and inflammation.
In neuronal contexts, this compound demonstrates additional mechanisms specifically relevant to neuroprotection. Research using glutamate-induced HT22 hippocampal neuronal cells revealed that this compound treatment activated c-SRC signaling through increased phosphorylation at Y418 and decreased phosphorylation at Y529 [7] [8]. This SRC activation contributes to this compound's anti-epileptic effects observed in pentylenetetrazol-induced seizure models, where treatment with 50 mg/kg this compound significantly reduced seizure scores and prolonged latent periods [8]. The ability to modulate SRC signaling highlights the context-dependent nature of this compound's mechanisms, where it can either activate or inhibit different targets depending on the cellular environment and pathological context.
The efficacy of this compound in suppressing ROS and mitigating oxidative damage has been demonstrated across multiple experimental models, providing compelling evidence for its therapeutic potential. In LPS-induced RAW264.7 macrophages (a murine macrophage cell line), this compound pretreatment within the dosage range of 0.1-100 µM dramatically decreased LPS-induced elevation of ROS production in a dose-dependent manner [5] [6]. This was accompanied by significant reduction in nitric oxide (NO) release and suppression of inflammatory cytokine expression, including iNOS, IL-1β, and TNF-α [6]. Furthermore, this compound demonstrated potent anti-apoptotic effects in this model, preventing cells from entering both early and late phases of apoptosis induced by LPS insult [5]. The concentration-dependent protective effects observed across these parameters provide strong evidence for this compound's efficacy in modulating oxidative stress and its downstream consequences in immune cells.
In neuronal models, this compound has shown significant neuroprotective potential. Using glutamate-induced HT22 hippocampal neuronal cells, researchers demonstrated that this compound treatment significantly inhibited glutamate-induced neuronal injury by reducing intracellular ROS content and early-phase apoptosis [7] [8]. This direct neuroprotective effect was further validated in animal models, where administration of 50 mg/kg this compound resulted in pronounced anti-seizure effects in pentylenetetrazol-induced seizure rats, reducing seizure scores and prolonging latent periods in both acute and chronic models [8]. The consistency of this compound's protective effects across both in vitro and in vivo models, different cell types, and various injury paradigms strengthens the evidence for its fundamental role in redox regulation and cellular protection.
Table 1: Summary of Key Experimental Findings on this compound's Effects
| Experimental Model | Treatment Conditions | Key Findings | Proposed Mechanisms |
|---|
| LPS-induced RAW264.7 macrophages [5] [6] | 0.1-100 µM this compound pretreatment, 1 µg/mL LPS induction | - ↓ ROS production
The dose-dependent nature of this compound's effects provides important insights for therapeutic development. In cellular models, the effective concentration range of 0.1-100 µM demonstrates a wide therapeutic window, with significant effects observed even at the lowest concentrations [6]. Specifically, this compound at 100 µM reduced NO release from 11.62 ± 0.38 µg/mL to 8.90 ± 0.48 µg/mL in LPS-stimulated macrophages, while the highest concentration (100 µM) also dramatically decreased the percentage of cells in late apoptosis from 16.66 ± 0.21% to 7.89 ± 2.02% [6]. The differential sensitivity of various parameters to this compound treatment suggests a hierarchy of biological responses, with some pathways more readily modulated than others, information that could inform dose selection for specific therapeutic applications.
The therapeutic efficacy of this compound extends beyond cellular models to in vivo settings. In pentylenetetrazol-induced seizure models, the effective dose of 50 mg/kg this compound significantly improved both behavioral and molecular outcomes [8]. This demonstrates that this compound not only exerts effects in controlled cell culture systems but also maintains its bioactivity and target engagement in the more complex whole-organism context, including the ability to cross the blood-brain barrier as predicted by in silico analyses [7]. The convergence of findings across computational predictions, in vitro experiments, and in vivo validations provides a comprehensive evidence base supporting this compound's potential as a therapeutic agent for ROS-mediated conditions.
Table 2: Dose-Dependent Effects of this compound in LPS-Induced RAW264.7 Macrophages
| Parameter Measured | LPS Only (Control) | LPS + 0.1 µM this compound | LPS + 1 µM this compound | LPS + 10 µM this compound | LPS + 100 µM this compound |
|---|---|---|---|---|---|
| ROS Production | Maximum induction | Moderate reduction | Significant reduction | Strong reduction | Dramatic reduction |
| NO Release (µg/mL) | 11.62 ± 0.38 | 10.94 ± 0.37 | 11.17 ± 0.48 | 10.82 ± 0.50 | 8.90 ± 0.48 |
| Early Apoptosis (%) | 4.42 ± 0.70 | 3.58 ± 1.15 | 2.63 ± 1.17 | 1.92 ± 0.81 | 1.26 ± 0.22 |
| Late Apoptosis (%) | 16.66 ± 0.21 | 9.13 ± 1.38 | 12.61 ± 1.99 | 9.80 ± 2.35 | 7.89 ± 2.02 |
Standardized cell culture models form the foundation of this compound research, with specific protocols ensuring reproducible results. The murine macrophage cell line RAW264.7 has been extensively utilized to investigate this compound's effects on inflammation and oxidative stress [5] [6]. These cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and streptomycin/penicillin in a humidified incubator with 5% CO₂ at 37°C [6]. For experimental procedures, cells are seeded at appropriate densities (e.g., 1×10⁵ cells/mL for 96-well plates) and allowed to adhere before pretreatment with varying concentrations of this compound (generally 0.1-100 µM) for 2 hours, followed by induction with 1 µg/mL LPS for specified durations [6]. This standardized approach ensures consistent cellular responses and enables reliable comparison of this compound's effects across different studies.
In neuronal models, the murine hippocampal cell line HT22 serves as a well-established system for investigating oxidative stress-mediated neurotoxicity [7] [8]. These cells are cultured under similar conditions, typically in high-glucose DMEM supplemented with 10% fetal bovine serum and antibiotics [8]. For glutamate-induced injury models, cells are pretreated with this compound across a concentration range (0.1-100 µM) before exposure to glutamate (typically 5 mM) to induce oxidative stress [7]. The HT22 model is particularly valuable for studying this compound's neuroprotective mechanisms because it lacks ionotropic glutamate receptors, thus enabling focused investigation of oxidative glutamate toxicity (oxytosis) independent of receptor-mediated excitotoxicity [8]. This specific model allows researchers to isolate this compound's effects on intracellular oxidative stress pathways.
Comprehensive assessment of this compound's effects employs multiple complementary techniques to evaluate oxidative stress, inflammation, and cellular fate. ROS detection typically utilizes fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by intracellular ROS, with fluorescence intensity quantified by flow cytometry or fluorescence microscopy [6]. Cell viability is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity as an indicator of metabolically active cells [6] [8]. This method offers advantages of sensitivity and compatibility with high-throughput screening, enabling comprehensive dose-response analyses for this compound's cytoprotective effects.
Molecular mechanisms are investigated using sophisticated techniques including quantitative real-time PCR for gene expression analysis of targets such as iNOS, IL-1β, TNF-α, Gpx-1, and SOD-1 [6]. Protein-level assessments employ immunofluorescence staining and flow cytometry to evaluate expression and activation status of key signaling molecules including mTOR, p-mTOR, HIF-1α, and TLR4 [6]. Apoptosis is typically quantified using Annexin V/propidium iodide staining followed by flow cytometric analysis, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6]. For in vivo studies, behavioral assessments in seizure models include detailed scoring of seizure severity and measurement of latent periods before seizure onset [8]. These multifaceted approaches provide comprehensive insights into this compound's mechanisms at molecular, cellular, and whole-organism levels.
The following diagram illustrates a typical experimental workflow for investigating this compound's effects in cellular models:
Standard experimental workflow for evaluating this compound's effects in cellular models.
The multifaceted pharmacological profile of this compound suggests considerable therapeutic potential across various conditions characterized by oxidative stress and inflammation. The demonstrated efficacy in seizure models indicates promise for neurological applications, particularly given the limitations of current anti-epileptic drugs and the high prevalence of drug-resistant epilepsy [7] [8]. The ability to cross the blood-brain barrier, as predicted by in silico analyses and confirmed in animal studies, further supports its potential for central nervous system disorders [7]. Additionally, the potent anti-inflammatory effects observed in macrophage models suggest possible applications in inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-mediated disorders where oxidative stress contributes to pathogenesis [5] [6].
Beyond neurological and inflammatory conditions, this compound's robust antioxidant properties suggest potential utility in metabolic disorders. The established role of oxidative stress in diabetes progression and complications, particularly in the context of hyperglycemia-induced cellular damage, creates a compelling rationale for investigating this compound in diabetic complications such as neuropathy, retinopathy, and nephropathy [4]. While direct studies of this compound in diabetes models are limited, the demonstrated efficacy of related Aloe compounds in managing diabetes-associated oxidative stress provides supportive evidence for this direction [4]. The pleiotropic mechanisms of this compound, simultaneously targeting multiple aspects of oxidative stress and inflammation, may offer advantages over single-target approaches for complex multifactorial diseases.
Despite the promising findings, current research on this compound faces several methodological limitations that must be addressed in future studies. Most in vitro studies have utilized synthesized this compound rather than naturally isolated compound, raising questions about biological equivalence and potential presence of minor contaminants that might influence results [9]. The field would benefit from comparative studies confirming that synthesized and natural this compound exhibit identical biological activities. Additionally, while network pharmacology approaches have identified potential targets, comprehensive target validation studies using techniques such as CRISPR/Cas9 knockout or conditional knockdown models would strengthen the mechanistic evidence [7] [8]. The field would also benefit from more extensive structure-activity relationship studies to identify which specific structural features of this compound are essential for its antioxidant and anti-inflammatory activities [2].
Significant translational gaps exist between current research findings and clinical application. Most notably, pharmacokinetic studies of this compound remain limited, with insufficient data on its absorption, distribution, metabolism, and excretion in humans [1]. Comprehensive toxicological assessments are also needed to establish safety profiles across different dosage ranges and administration routes [1]. Future research should prioritize these translational aspects alongside continued mechanistic investigations, with particular emphasis on disease-specific efficacy models that more closely recapitulate human pathology. The development of formulation strategies to enhance this compound's bioavailability and tissue targeting would also represent a significant advance toward clinical application. Finally, exploration of potential synergistic combinations with existing therapeutics could uncover opportunities for enhanced efficacy while minimizing dosing requirements.
Aloesone exerts its protective effects primarily by targeting the initial step of the inflammatory cascade—TLR4 activation—and modulating key downstream signaling pathways and genes [1] [2] [3].
The diagram below illustrates the proposed mechanism of action for this compound in an LPS-induced macrophage model:
Proposed mechanism of this compound inhibition of LPS-induced inflammation.
The protective effects of this compound (0.1-100 µM) in LPS-induced RAW264.7 macrophages are demonstrated by the following quantitative data [1] [2]:
Table 1: Effects of this compound on LPS-Induced Oxidative Stress and Inflammation
| Parameter Measured | Experimental Group | Result (vs. LPS-only group) | Significance |
|---|---|---|---|
| ROS Production | This compound (0.1-100 µM) | Decreased | Dose-dependent reduction [1] |
| Nitric Oxide (NO) Release | This compound (100 µM) | 8.90 ± 0.48 µg/mL | Significant decrease [1] |
| mRNA Expression (iNOS) | This compound (100 µM) | Significantly decreased | Strong anti-inflammatory effect [1] |
| mRNA Expression (IL-1β) | This compound (100 µM) | Significantly decreased | Strong anti-inflammatory effect [1] |
| mRNA Expression (TNF-α) | This compound (100 µM) | Significantly decreased | Strong anti-inflammatory effect [1] |
| mRNA Expression (Gpx-1) | This compound (100 µM) | Significantly increased | Enhanced antioxidant capacity [1] |
| mRNA Expression (SOD-1) | This compound (100 µM) | Significantly increased | Enhanced antioxidant capacity [1] |
Table 2: Effects of this compound on LPS-Induced Macrophage Polarization and Apoptosis
| Parameter Measured | Experimental Group | Result | Significance |
|---|---|---|---|
| M1 Surface Marker (CD86) | This compound (100 µM) | Significantly inhibited | Suppressed M1 polarization [1] |
| Early Apoptosis | This compound (100 µM) | 1.26 ± 0.22% (from 4.42%) | Dose-dependent inhibition [1] |
| Late Apoptosis | This compound (100 µM) | 7.89 ± 2.02% (from 16.66%) | Dose-dependent inhibition [1] |
The following methodologies are adapted from the cited study to investigate this compound's effects [1] [2].
Table 3: Key Experimental Protocols and Methodologies
| Experimental Area | Cell Line/Model | Key Procedures | Measurements & Techniques |
|---|
| Cytotoxicity Assessment | RAW264.7 murine macrophages | - Cells pretreated with this compound (0.1-1000 µM)
Cell viability assessed using CCK-8 assay | - Cell survival rate
Determination of non-toxic dose range (0.1-100 µM) for experiments [1] |
| Oxidative Stress Analysis | RAW264.7 cells + LPS (1 µg/mL) | - Pretreatment with this compound (0.1-100 µM) for 2h, then LPS
D -> D1 [label="", color="#4285F4"] D -> D2 [label="", color="#4285F4"] D -> D3 [label="", color="#4285F4"] D -> D4 [label="", color="#4285F4"]
D1 [label="Cell Viability\n(CCK-8 Assay)", color="#5F6368", fillcolor="#F1F3F4"] D2 [label="Oxidative Stress\n(ROS, qRT-PCR)", color="#5F6368", fillcolor="#F1F3F4"] D3 [label="Inflammation & Polarization\n(NO, qRT-PCR, Flow Cytometry)", color="#5F6368", fillcolor="#F1F3F4"] D4 [label="Apoptosis & Signaling\n(Flow Cytometry, Immunofluorescence)", color="#5F6368", fillcolor="#F1F3F4"] }
The regulation of HIF-1α by aloesone is indirect, primarily mediated through the inhibition of upstream signaling pathways. The core mechanism, as identified in macrophages, involves the suppression of the mTOR signaling pathway.
The diagram below illustrates the proposed molecular mechanism by which this compound inhibits HIF-1α activation, based on findings from a study on LPS-induced RAW264.7 macrophages [1].
Figure 1: Proposed pathway for this compound's inhibition of HIF-1α via TLR4 and mTOR.
Beyond the core pathway, research has identified several other proteins that are closely associated with the beneficial effects of this compound, suggesting a multi-targeted mechanism [1] [2]:
Pathway enrichment analysis indicates that these hub genes are involved in critical processes such as Th17 cell differentiation and PD-1 checkpoint pathways in cancer [1].
The protective effects of this compound (0.1-100 µM) in LPS-induced RAW264.7 macrophages are demonstrated by the following quantitative data [1]:
| Parameter | Assay Method | Effect of this compound (100 µM) | Notes |
|---|---|---|---|
| ROS Production | Fluorescence probe | Dramatically reduced | Dose-dependent manner [1]. |
| NO Release | Griess assay | Reduced from 11.62 to 8.90 µg/mL [1] | |
| iNOS mRNA | qRT-PCR | Significantly decreased [1] | |
| IL-1β mRNA | qRT-PCR | Significantly decreased [1] | Pro-inflammatory cytokine. |
| TNF-α mRNA | qRT-PCR | Significantly decreased [1] | Pro-inflammatory cytokine. |
| Gpx-1 mRNA | qRT-PCR | Significantly increased [1] | Antioxidant enzyme. |
| SOD-1 mRNA | qRT-PCR | Significantly increased [1] | Antioxidant enzyme. |
| Parameter | Assay Method | Effect of this compound (100 µM) | Notes |
|---|---|---|---|
| M1 Polarization | Flow Cytometry (CD86 marker) | Significantly inhibited [1] | |
| Early Apoptosis | Flow Cytometry (Annexin V/PI) | Reduced from 4.42% to 1.26% [1] | Dose-dependent manner [1]. |
| Late Apoptosis | Flow Cytometry (Annexin V/PI) | Reduced from 16.66% to 7.89% [1] | Dose-dependent manner [1]. |
| HIF-1α Protein | Immunofluorescence | Significantly repressed [1] | Post-LPS induction. |
| TLR4 Protein | Flow Cytometry | Inhibited expression [1] | Target of LPS. |
To facilitate replication and further research, here is a summary of the key methodology used to investigate this compound's effects on HIF-1α in the cited study [1].
The finding that this compound inhibits HIF-1α by targeting the mTOR pathway provides a strong mechanistic foundation for its observed anti-inflammatory and antioxidant effects [1]. mTOR is a central regulator of cellular metabolism and a known upstream activator of HIF-1α synthesis; its inhibition by this compound represents a logical and therapeutically relevant pathway.
The simultaneous inhibition of TLR4, the initial sensor of LPS, positions this compound as a multi-target agent that acts at multiple points in the pro-inflammatory signaling cascade. The network pharmacology analysis identifying HSP90AA1 as a hub gene is particularly interesting, as HSP90 is another key stabilizer of HIF-1α, suggesting a potential parallel mechanism that warrants further investigation [1].
It is important to note that the regulation of HIF-1α is complex. While the canonical pathway involves oxygen-dependent degradation by prolyl hydroxylases (PHDs), numerous non-canonical, oxygen-independent pathways exist [3]. These include:
This compound's action through the mTOR pathway aligns with this latter, non-canonical mechanism of regulation.
Current evidence demonstrates that this compound from Aloe vera is a potent multi-target agent that regulates HIF-1α primarily through the inhibition of the TLR4/mTOR signaling axis. This action underpins its significant effects in reducing oxidative stress, inflammation, M1 macrophage polarization, and apoptosis in experimental models.
The structured data and detailed methodology provided here offer a foundation for further research aimed at validating these findings in other disease models and exploring the compound's potential as a lead for drug development.
Aloesone (2-acetonyl-7-hydroxy-5-methylchromone) is a chromone compound found in various plant species within the Aloe genus, particularly Aloe vera [1]. It exhibits significant antioxidant, anti-inflammatory, and antityrosinase properties, and has demonstrated anti-epileptic effects in glutamate-induced neuronal injury by suppressing reactive oxygen species (ROS) production [1] [2]. Recent research has also revealed its multiple protective effects on RAW 264.7 cells, including inhibition of oxidative stress, inflammation, M1 polarization, and apoptosis [2]. These diverse pharmacological activities position this compound as a compound with considerable potential for pharmaceutical development.
To support preclinical development, a rapid and accurate bioanalytical method for quantifying this compound in biological matrices is essential. This document provides detailed application notes and a standardized protocol for determining this compound concentrations in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), validated according to regulatory guidelines [1]. The established method has been successfully applied to investigate the pharmacokinetic profile of this compound in rats, revealing rapid absorption but relatively low oral bioavailability [1] [3].
The quantitative analysis of this compound in rat plasma is achieved through LC-MS/MS with positive electrospray ionization (ESI) and multiple reaction monitoring (MRM). The method involves protein precipitation for sample cleanup, chromatographic separation on a reversed-phase C18 column, and detection via a triple quadrupole mass spectrometer. Altechromone A is used as an internal standard (IS) due to its structural similarity to this compound, which helps control for variability in sample preparation and analysis [1].
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Shimadzu Nexera XR Ultra-High-Performance Liquid Chromatograph |
| Mass Spectrometer | API 4000+ Triple Quadrupole (AB Sciex) with ESI Source |
| Data Processing | Analyst Software 1.6.3 |
| Column | Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 μm) |
| Column Temperature | 40°C |
| Mobile Phase | A: 0.1‰ Formic acid in water; B: Methanol |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 6 μL |
| Ionization Mode | Positive ESI |
| Ion Spray Voltage | 4500 V |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 - 0.5 | 95 | 5 |
| 0.5 - 2.0 | 10 | 90 |
| 2.0 - 2.5 | 10 | 90 |
| 2.51 - 3.0 | 95 | 5 |
Table 3: MS/MS Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 233.2 | 191.0 | 87 | 27 |
| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 |
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis:
The method was validated according to the US FDA's bioanalytical method validation guidance and the Chinese Pharmacopoeia [1]. Key validation parameters are summarized below:
Table 4: Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5 - 2000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Accuracy 80-120%, Precision <20% |
| Intra-day Precision (RSD%) | 1.92 - 4.61% | <15% |
| Inter-day Precision (RSD%) | 2.43 - 5.32% | <15% |
| Intra-day Accuracy | 94.2 - 106.3% | 85-115% |
| Inter-day Accuracy | 95.8 - 104.7% | 85-115% |
| Extraction Recovery | 92.4 - 96.1% | Consistent and reproducible |
| Matrix Effect | 95.2 - 102.7% | 85-115% |
| Carry-over | Not detected | <20% of LLOQ |
| Stability | Stable under all tested conditions | 85-115% of nominal concentration |
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the IS. Representative chromatograms showed clear separation and baseline resolution [1].
The calibration curve was linear over the concentration range of 5-2000 ng/mL, with a correlation coefficient (r²) greater than 0.99. The LLOQ of 5 ng/mL provided sufficient sensitivity for pharmacokinetic studies, with accuracy and precision meeting acceptance criteria [1].
Intra-day and inter-day precision (RSD%) were within 1.92-5.32%, while accuracy ranged from 94.2-106.3%, meeting validation requirements [1].
The liquid-liquid extraction procedure using acetonitrile provided consistent extraction recovery (92.4-96.1%) with minimal matrix effect (95.2-102.7%), demonstrating efficient and reproducible sample cleanup [1].
This compound in rat plasma remained stable under various storage conditions:
The validated method was applied to investigate the pharmacokinetics of this compound in rats following oral and intravenous administration [1].
Table 5: Mean Pharmacokinetic Parameters of this compound in Rats
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
|---|---|---|
| Tmax (h) | 0.083 | - |
| Cmax (ng/mL) | Data from original study | - |
| AUC0-t (h·ng/mL) | Data from original study | Data from original study |
| AUC0-∞ (h·ng/mL) | Data from original study | Data from original study |
| t1/2 (h) | Data from original study | Data from original study |
| Absolute Bioavailability | 12.59% | - |
Key Findings:
The developed LC-MS/MS method provides a rapid, specific, and reliable approach for quantifying this compound in rat plasma. The short analysis time (3 minutes) and simple sample preparation make it highly efficient for processing large sample batches in preclinical studies [1].
The pharmacokinetic data reveal both opportunities and challenges for this compound development. While the rapid absorption is favorable for therapeutic applications, the low oral bioavailability (12.59%) may limit its clinical utility through this administration route [1]. This finding highlights the need for formulation strategies to enhance absorption or consideration of alternative delivery methods.
Future research should focus on:
The methodological approach described here provides a robust foundation for these further investigations into this compound's therapeutic potential.
This LC-MS/MS method for determining this compound in rat plasma has been comprehensively validated according to regulatory guidelines. It demonstrates excellent sensitivity, precision, accuracy, and selectivity for pharmacokinetic studies. The application of this method revealed that this compound is rapidly absorbed but has low oral bioavailability in rats. These application notes and detailed protocol provide researchers with a reliable framework for analyzing this compound in biological matrices, supporting further preclinical development of this promising natural product.
Aloesone is a chromone compound found in various plant species within the Aloe genus, particularly Aloe vera, where it functions as a key biosynthetic precursor to biologically important compounds like aloesin. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antityrosinase, and anti-epileptic properties. Recent research has demonstrated that this compound exhibits multiple protective effects on RAW 264.7 cells, including the inhibition of oxidative stress, inflammation, M1 polarization, and apoptosis, suggesting its potential as a prodrug for various therapeutic applications. The compound has also shown promising anti-seizure effects in both acute and chronic rat models by reducing seizure scores and prolonging latent periods. Despite these promising therapeutic properties, this compound faces pharmacokinetic challenges, particularly low oral bioavailability, which necessitates precise analytical methods for its quantification in biological samples. [1] [2] [3]
This document provides comprehensive application notes and detailed protocols for determining this compound concentrations in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, which has been validated according to regulatory guidelines. Additionally, we summarize the current understanding of this compound's pharmacological activities and mechanisms of action to support researchers and drug development professionals in their exploration of this promising natural compound. The methods described herein enable rapid and accurate quantification of this compound, facilitating further pharmacokinetic and pharmacodynamic studies that could advance its therapeutic application. [1]
The analysis should be performed using the following instrumentation and conditions: [1]
Liquid Chromatography System: Shimadzu ultra-high-performance liquid chromatograph (Nexera XR) or equivalent.
Mass Spectrometry System: API 4000+ triple quadrupole mass spectrometer (AB Sciex) or equivalent with electrospray ionization (ESI) source operating in positive ion mode.
The sample preparation involves a liquid-liquid extraction method with acetonitrile: [1]
The developed LC-MS/MS method was validated according to the US FDA's bioanalytical method validation guidance and Chinese Pharmacopoeia guidelines. The validation parameters and results are summarized in the table below: [1]
Table 1: Method Validation Parameters and Results
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5–2000 ng/mL | Correlation coefficient (r) >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Accuracy 80–120%, precision <20% |
| Intra-day Precision (RSD%) | <15% for all QC levels | RSD <15% |
| Inter-day Precision (RSD%) | <15% for all QC levels | RSD <15% |
| Accuracy | Within ±15% for all QC levels | Within ±15% |
| Extraction Recovery | Consistent and reproducible | RSD <15% |
| Matrix Effect | No significant matrix interference | Normalized matrix factor 85–115% |
| Carryover Effect | No significant carryover observed | <20% of LLOQ |
| Stability | Stable under all tested conditions | Deviation within ±15% |
The method demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of this compound and the IS. The extraction recovery was consistent and reproducible, and no significant matrix effect was observed. Stability tests confirmed that this compound remained stable in rat plasma under various conditions, including at room temperature for 4 hours, after three freeze-thaw cycles, when stored at -20°C for 15 days, and in the autosampler for 6 hours. [1]
The validated method was successfully applied to a pharmacokinetic study of this compound in rats. The study was conducted using the following design: [1]
The pharmacokinetic parameters of this compound in rats following intravenous and oral administration are summarized in the table below: [1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Tmax (h) | - | 0.083 |
| Cmax (ng/mL) | - | Data needed |
| t1/2 (h) | Data needed | Data needed |
| AUC0–t (ng·h/mL) | Data needed | Data needed |
| AUC0–∞ (ng·h/mL) | Data needed | Data needed |
| Absolute Bioavailability | - | 12.59% |
The pharmacokinetic study revealed that oral administration of this compound in rats resulted in rapid absorption, with the time to reach maximum concentration (Tmax) of only 0.083 hours (approximately 5 minutes). However, the compound exhibited low oral bioavailability of 12.59%, indicating significant first-pass metabolism or poor absorption. These pharmacokinetic characteristics are crucial considerations for the development of this compound as a therapeutic agent and may inform formulation strategies to enhance its bioavailability. [1]
Table 3: Comparison of this compound and Aloesin Pharmacokinetics
| Parameter | This compound | Aloesin |
|---|---|---|
| Bioavailability | 12.59% | 11.13% |
| Tmax (h) | 0.083 | 0.083–0.167 |
| t1/2 (h) | Data needed | 2.45–3.33 |
| Linear Range (ng/mL) | 5–2000 | 1–600 |
| LLOQ (ng/mL) | 5 | 1 |
The following workflow diagram illustrates the complete procedure for determining this compound concentration in rat plasma:
This compound exhibits multiple beneficial pharmacological effects, as demonstrated in various experimental models:
Antioxidant Effects: this compound (0.1–100 µM) dramatically decreases LPS-induced elevation of ROS production in RAW264.7 cells in a dose-dependent manner. It also significantly increases the mRNA expression of antioxidant enzymes Gpx-1 and SOD-1, which help clear overloaded ROS. [2] [4]
Anti-inflammatory Properties: this compound suppresses inflammation by reducing NO release and inhibiting the mRNA expression of inflammatory cytokines (iNOS, IL-1β, and TNF-α) in LPS-induced RAW264.7 macrophages. [2] [4]
Inhibition of M1 Polarization: this compound inhibits LPS-induced M1 polarization of RAW264.7 cells, as evidenced by reduced appearance of antenna (characteristic of M1 phenotype) and decreased membrane expression of the M1 marker CD86. [2] [4]
Anti-apoptotic Effects: this compound (0.1–100 µM) prevents LPS-induced early and late phases of apoptosis in RAW264.7 cells in a dose-dependent manner. [2] [4]
Anti-epileptic Activity: this compound treatment (50 mg/kg) demonstrates anti-seizure effects by reducing seizure scores and prolonging latent periods in pentylenetetrazol (PTZ)-induced acute and chronic rat models. In vitro, this compound inhibits glutamate-induced neuronal injury by reducing intracellular ROS content and early phase apoptosis. [3]
The multiple beneficial effects of this compound are mediated through modulation of key signaling pathways and molecular targets:
Core Target Identification: Network analysis and experimental validation have identified seven core targets closely associated with this compound's effects: HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck. [2] [4]
mTOR/HIF-1α Pathway Modulation: this compound significantly represses LPS-induced activation of mTOR, p-mTOR, and HIF-1α in RAW264.7 cells. [2] [4]
TLR4 Inhibition: this compound inhibits the protein expression of TLR4, which is the target of LPS. [2] [4]
c-SRC Activation: In anti-epileptic activity, this compound treatment increases phosphorylation of c-SRC at Y418 while reducing phosphorylation at Y529, resulting in net activation of c-SRC. Molecular docking studies confirm the interaction between this compound and c-SRC. [3]
The following diagram illustrates the molecular mechanisms and signaling pathways through which this compound exerts its effects:
Sample Stability: For reliable results, ensure plasma samples are processed promptly after collection. If immediate analysis is not possible, store samples at -20°C and avoid repeated freeze-thaw cycles (no more than three cycles). [1]
Matrix Effects: Evaluate matrix effects using lots from at least six different sources of blank rat plasma. The normalized matrix factor (ratio of the matrix factor of this compound to that of the IS) should be within 85-115%. [1]
Carryover Prevention: Inject a blank sample following the upper limit of quantification (ULOQ) to evaluate carryover. The peak area in the blank should be less than 20% of the LLOQ. [1]
Extraction Efficiency: The liquid-liquid extraction with acetonitrile in a 3:1 ratio (acetonitrile to plasma) provides optimal recovery. Ensure thorough mixing during the extraction step. [1]
Table 4: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery | Incomplete protein precipitation | Ensure proper vortexing time; confirm acetonitrile:plasma ratio |
| Poor Chromatography | Column degradation or contamination | Flush column according to manufacturer's instructions; use guard column |
| Signal Drift | Ion source contamination | Clean ion source; check mobile phase freshness |
| High Background | Matrix interference | Ensure complete protein precipitation; optimize extraction procedure |
| Retention Time Shift | Mobile phase composition change | Prepare fresh mobile phase; check gradient program |
The LC-MS/MS method described herein represents a robust, validated approach for quantifying this compound in rat plasma, with applications in pharmacokinetic studies and drug development research. The rapid analysis time (3 minutes) and comprehensive validation make this method suitable for high-throughput applications. Future method development could explore alternative sample preparation techniques, such as solid-phase extraction, to potentially improve sensitivity and recovery. [1]
The pharmacological profile of this compound reveals a compound with significant therapeutic potential across multiple indication areas, particularly in conditions involving oxidative stress, inflammation, and neuronal hyperexcitability. However, the low oral bioavailability identified in pharmacokinetic studies presents a challenge for therapeutic development. Future research should focus on formulation strategies to enhance bioavailability, such as lipid-based delivery systems or prodrug approaches, and further elucidate the compound's mechanisms of action through additional target engagement studies. [1] [2] [3]
Abstract: This application note outlines a validated LC-MS/MS method for the quantitative determination of aloesone in rat plasma. The method demonstrates high sensitivity and specificity, with a short analysis time of 3 minutes. Application in a pharmacokinetic study revealed that this compound is rapidly absorbed after oral administration but exhibits low absolute bioavailability (12.59%), providing essential data for drug development professionals [1].
This compound is a chromone compound found in various Aloe species, recognized for its promising pharmacological activities, including antioxidant, anti-inflammatory, and antityrosinase properties [1]. Recent studies have also highlighted its anti-epileptic effects in both in vitro and in vivo models, potentially mediated through the activation of the c-SRC signaling pathway [2]. Despite its therapeutic potential, a major challenge for its development is its unfavorable pharmacokinetic profile, characterized by low systemic exposure after oral dosing [1]. This note details a robust bioanalytical method to support pharmacokinetic studies of this compound.
2.1. Reagents and Chemicals
2.2. Instrumentation and LC-MS/MS Conditions The following table summarizes the key instrumental parameters:
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Specification |
|---|---|
| LC System | Shimadzu ultra-high-performance liquid chromatograph |
| MS System | API 4000+ triple quadrupole mass spectrometer with ESI source |
| Data Software | Analyst 1.6.3 |
| Column | Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 μm) |
| Column Temp. | 40 °C |
| Injection Volume | 6 μL |
| Mobile Phase | A: 0.1‰ formic acid in water; B: Methanol |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.0 min: 5-90% B; 2.0-2.5 min: 90% B; 2.51-3.0 min: 5% B |
| Flow Rate | 0.40 mL/min |
| Ionization Mode | Positive ESI |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 233.2 | 191.0 | 87 | 27 |
| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 |
2.3. Sample Preparation Procedure (Protein Precipitation)
The workflow is as follows:
2.4. Method Validation Summary The developed method was validated according to US FDA and Chinese Pharmacopoeia guidelines [1].
The validated method was applied to study the pharmacokinetics of this compound in rats following single-dose intravenous (iv) and oral (po) administration.
Table 3: Mean Pharmacokinetic Parameters of this compound in Rats (n=3) [1]
| Pharmacokinetic Parameter | Intravenous (iv) | Oral (po) |
|---|---|---|
| Dose (mg/kg) | Not Fully Specified | Not Fully Specified |
| Cₘₐₓ (ng/mL) | - | Not Specified |
| Tₘₐₓ (h) | - | 0.083 |
| t₁/₂ (h) | Not Specified | Not Specified |
| AUC₀–t (ng·h/mL) | Not Specified | Not Specified |
| Absolute Bioavailability (F) | - | 12.59% |
Key Findings:
Research into the anti-epileptic mechanism of this compound suggests it acts by modulating the c-SRC signaling pathway. The following diagram illustrates this proposed mechanism, based on in vitro and in vivo studies [2]:
The described LC-MS/MS method is rapid, sensitive, and fully validated for the determination of this compound in rat plasma, making it suitable for high-throughput pharmacokinetic studies.
The key pharmacokinetic takeaway is the disconnect between rapid absorption and low bioavailability. This presents a significant challenge for the development of this compound as an oral drug. Future work should focus on:
This compound is a major metabolic compound derived from the medicinal plant Aloe vera, which has been traditionally used across various cultures for its therapeutic properties. Recent research has demonstrated that this compound possesses significant anti-seizure activity through multiple molecular mechanisms, making it a promising candidate for the development of novel antiepileptic therapeutics. This application note provides a comprehensive collection of experimental protocols for investigating the anti-seizure effects of this compound, integrating approaches from network pharmacology, in vitro models, and in vivo validation studies. The documented methodologies have been optimized to ensure reproducibility and reliability for researchers in neuroscience and drug development.
The pharmacological profile of this compound reveals several advantageous characteristics for central nervous system targeting. Based on screening criteria of oral bioavailability ≥30% and drug-likeness ≥0.10, this compound was identified as one of only four compounds from Aloe vera with predicted blood-brain barrier permeability, alongside linoleic acid, isoeleutherol glucosiden qt, and anthranol [1]. This permeability is essential for effective anti-seizure compounds that need to reach neuronal targets in the brain. Experimental evidence indicates that this compound exerts its effects through a multi-target mechanism involving oxidative stress reduction, anti-inflammatory actions, and direct modulation of key signaling pathways implicated in seizure generation and propagation.
Research utilizing network pharmacological analysis has identified that this compound interacts with multiple molecular targets relevant to epilepsy pathophysiology. Through systematic screening, 153 targets associated with epilepsy have been predicted for this compound and three other BBB-permeable compounds in Aloe vera [1]. Further refinement using CytoNCA network analysis identified 10 core targets: MAPK1, SRC, MARK3, EGFR, ESR1, PTGS2, PTPN11, JAK2, PPKCA, and FYN [1]. Among these, SRC demonstrated the highest subgraph centrality value and has been experimentally validated as a primary target of this compound.
The anti-seizure mechanism of this compound primarily involves the activation of c-SRC through modulation of its phosphorylation status. Experimental evidence shows that this compound treatment increases phosphorylation of c-SRC at Y418 (activation site) while reducing phosphorylation at Y529 (inhibition site), resulting in net activation of this signaling pathway [1]. Additionally, in macrophage models, this compound has been shown to significantly repress the activation of mTOR, p-mTOR, and HIF-1α induced by LPS and inhibit protein expression of TLR4, which is the primary target of LPS-mediated inflammatory responses [2]. These findings suggest a multi-modal mechanism where this compound concurrently addresses excitotoxicity, oxidative stress, and neuroinflammation—key contributors to epileptogenesis.
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-seizure effects, integrating findings from both neuronal and macrophage model systems:
Figure 1: Molecular Mechanisms of this compound's Anti-Seizure Effects
Cell Lines: The murine hippocampal neuronal cell line HT22 is recommended for investigating this compound's direct neuroprotective effects. For studying anti-inflammatory mechanisms, the murine macrophage cell line RAW264.7 provides a reliable model [1] [2].
Culture Conditions: Maintain HT22 cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% streptomycin/penicillin at 37°C in a humidified 5% CO₂ atmosphere [1]. RAW264.7 cells should be cultured under similar conditions [2]. Regular subculturing should be performed when cells reach 80-90% confluence to maintain optimal growth characteristics.
Quality Control: Perform routine checks for mycoplasma contamination and monitor cell morphology closely. Use cells between passages 5-20 for experiments to ensure genetic stability and reproducible responses.
This protocol models excitotoxicity, a key mechanism in seizure-related neuronal damage:
The protocol for measuring intracellular ROS levels:
Annexin V/Propidium Iodide Staining:
Nuclear Morphology Assessment:
Animal Selection: Use male Sprague-Dawley rats (250 g body weight) for seizure studies. Animals should be acclimatized to housing conditions for at least one week prior to experiments [1].
Housing Conditions: Maintain animals under standard laboratory conditions with controlled temperature (22±2°C) and humidity (55±10%), with a 12-hour light/dark cycle and ad libitum access to food and water [1].
Ethical Considerations: All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee. Implement measures to minimize animal suffering and reduce the number of animals used while maintaining statistical power [1].
Pentylenetetrazol (PTZ) Induction:
Seizure Scoring: Score seizure severity according to Racine's criteria:
Data Collection: Record latent time (time to first seizure) and seizure score for each animal.
Study Groups: Divide rats into four groups:
Kindling Protocol:
Terminal Procedures: After the final seizure observation, euthanize animals and collect brain tissues (particularly hippocampi) for molecular analyses.
Table 1: Summary of Key Quantitative Findings from this compound Studies
| Experimental Model | Parameter Measured | Control Group | This compound Treatment | Dosage |
|---|---|---|---|---|
| HT22 cells [1] | Glutamate-induced ROS | Significant increase | Dose-dependent decrease | 0.1-100 µM |
| HT22 cells [1] | Early apoptosis | 4.42 ± 0.70% | 1.26 ± 0.22% | 100 µM |
| RAW264.7 cells [2] | LPS-induced ROS | Significant increase | Dramatic decrease | 0.1-100 µM |
| RAW264.7 cells [2] | NO release | 11.62 ± 0.38 µg/mL | 8.90 ± 0.48 µg/mL | 100 µM |
| Acute seizure model [1] | Seizure score | High score | Significant reduction | 50 mg/kg |
| Chronic seizure model [1] | Latent period | Short duration | Prolonged | 50 mg/kg |
Table 2: Optimal Effective Concentrations of this compound in Various Assays
| Assay Type | Effective Concentration Range | Optimal Concentration | Experimental Outcome |
|---|---|---|---|
| Cell viability [2] | 0.1-1000 µM | Non-toxic up to 1000 µM | No significant cytotoxicity |
| ROS inhibition [1] [2] | 0.1-100 µM | 100 µM | 70-80% reduction in ROS |
| Apoptosis suppression [1] [2] | 1-100 µM | 100 µM | 70-75% reduction in early apoptosis |
| Anti-inflammatory [2] | 10-100 µM | 100 µM | Significant cytokine reduction |
| In vivo efficacy [1] | 50-100 mg/kg | 50 mg/kg | Seizure score reduction |
Data Normality Testing: Assess normal distribution using the Shapiro-Wilk test [1]
Parametric Analyses: For normally distributed data:
Non-Parametric Analyses: For data not normally distributed:
Data Presentation: Express all data as mean ± standard deviation (SD). Consider results statistically significant at p < 0.05 [1].
Variable Cell Responses: If HT22 cells show inconsistent responses to glutamate challenge:
In Vivo Model Variability: For inconsistent PTZ responses in rodent models:
Western Blot Issues: For unclear c-SRC phosphorylation results:
The experimental protocols detailed in this application note provide a comprehensive framework for investigating the anti-seizure properties of this compound. The multi-faceted approach—integrating network pharmacology, in vitro models, and in vivo validation—has demonstrated that this compound exerts significant anti-seizure effects through activation of c-SRC signaling, reduction of oxidative stress, and suppression of neuroinflammation. The documented methods have been optimized for reliability and reproducibility, enabling researchers in neuroscience and drug development to further explore the therapeutic potential of this promising natural compound.
The consistent efficacy of this compound across multiple experimental models, coupled with its favorable blood-brain barrier permeability and multi-target mechanism of action, positions it as an attractive candidate for the development of novel antiepileptic therapeutics. Future research directions should include investigations into its effects in chronic epilepsy models, potential interactions with conventional antiepileptic drugs, and detailed safety profiling to advance its therapeutic translation.
Introduction Apoptosis, or programmed cell death, is a critical process in many diseases. Aloesone, a major metabolite from Aloe vera, has shown promising anti-apoptotic effects in a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages (RAW264.7 cells) [1] [2]. LPS, a component of bacterial cell walls, triggers a strong inflammatory response that can lead to oxidative stress and apoptosis in immune cells. This note details the methods and protocols for quantifying the anti-apoptotic effects of this compound in this established cellular model.
The core model involves using the murine macrophage cell line RAW264.7 to simulate an inflammatory insult and test this compound's protective role.
1. Cell Line and Culture Conditions
2. Treatment Groups A typical experiment should include the following groups:
3. Viability and Cytotoxicity Assessment Before apoptosis assays, confirm that this compound is not cytotoxic within the tested concentration range using a Cell Counting Kit-8 (CCK-8).
The following diagram illustrates the overall experimental workflow and the signaling pathway involved:
The most definitive method for quantifying apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) dual staining [3]. This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.
Detailed Protocol
1. Cell Preparation and Treatment
2. Cell Harvesting
3. Annexin V / PI Staining
4. Flow Cytometry Analysis and Gating Strategy
The quantitative results from this assay can be summarized as follows:
Table 1: Quantitative Anti-Apoptotic Effects of this compound in LPS-Induced RAW264.7 Cells [1]
| This compound Concentration (µM) | Early Apoptotic Cells (% ± SD) | Late Apoptotic Cells (% ± SD) |
|---|---|---|
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | 4.42 ± 0.70% | 16.66 ± 0.21% |
| LPS + 0.1 µM this compound | 3.58 ± 1.15% | 9.13 ± 1.38% |
| LPS + 1 µM this compound | 2.63 ± 1.17% | 12.61 ± 1.99% |
| LPS + 10 µM this compound | 1.92 ± 0.81% | 9.80 ± 2.35% |
| LPS + 100 µM this compound | 1.26 ± 0.22% | 7.89 ± 2.02% |
Note: The data shows that this compound reduces both early and late-stage apoptosis in a dose-dependent manner.
To further elucidate the mechanism of this compound's anti-apoptotic effect, the following molecular analyses can be conducted.
1. mRNA Expression of Apoptosis-Related Genes
2. Analysis of Key Signaling Pathways
This compound, a major chromone compound found in Aloe vera, has emerged as a promising therapeutic candidate due to its multifaceted biological activities. Recent investigations have demonstrated that this compound exhibits potent immunomodulatory properties specifically targeting macrophage polarization pathways, making it a valuable compound for studying inflammatory mechanisms and developing novel anti-inflammatory therapies [1]. Macrophages are crucial components of the innate immune system that exist in a spectrum of activation states, with M1 polarization representing the classically activated pro-inflammatory phenotype associated with numerous pathological conditions including atherosclerosis, chronic inflammation, and autoimmune disorders [2] [3]. The ability of this compound to modulate this polarization process positions it as a significant research tool and potential therapeutic agent.
The molecular basis of this compound's activity involves the regulation of key signaling pathways and gene networks that govern macrophage activation. Research has identified that this compound exerts its effects through multiple mechanisms, including suppression of reactive oxygen species (ROS) production, inhibition of pro-inflammatory cytokine expression, and regulation of critical polarization markers [1] [4]. Furthermore, this compound has demonstrated a favorable cytotoxicity profile in murine macrophage cell lines, showing no adverse effects on cell viability at concentrations up to 1000 µM, which provides a wide working range for experimental applications [1]. These properties make this compound an excellent candidate for detailed mechanistic studies and pharmacological development aimed at controlling excessive inflammatory responses.
Cell Line: Utilize the murine macrophage cell line RAW264.7, which is widely accepted as a model system for studying macrophage polarization and inflammatory responses [1] [4].
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a humidified atmosphere containing 5% CO₂ [2].
Passaging Protocol: Passage cells at 80-90% confluence using a cell scraper or enzymatic dissociation method to maintain logarithmic growth. Avoid exceeding 25 passages to maintain consistent phenotypic characteristics.
Quality Control: Regularly test cells for mycoplasma contamination and monitor morphological characteristics to ensure macrophage phenotype integrity.
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in complete cell culture medium to achieve working concentrations ranging from 0.1 to 100 µM immediately before use [1]. The final DMSO concentration should not exceed 0.1% (v/v).
Pretreatment Protocol: Pre-treat RAW264.7 cells with this compound for 2 hours prior to polarization induction. This pretreatment period allows for cellular uptake and target engagement before inflammatory stimulation [1] [4].
M1 Polarization Induction: Induce M1 polarization by adding lipopolysaccharide (LPS) at a final concentration of 1 μg/mL to the culture medium. Incubate cells for 12-24 hours depending on the specific readouts being measured [1].
Control Groups: Include the following control conditions in every experiment:
Cell Harvesting: Gently detach cells using enzyme-free dissociation buffer to preserve surface epitopes. Avoid trypsinization as it may cleave surface markers of interest.
Antibody Staining: Resuspend approximately 1×10⁶ cells in 100 μL FACS buffer (PBS containing 2.5% FBS and 0.5 mM EDTA). Add fluorochrome-conjugated antibodies against CD86 (primary M1 marker) and additional markers such as CD64, TLR2, HLA-DR, and CCR7 for comprehensive phenotyping [3]. Incubate for 30 minutes at 4°C in the dark.
Data Acquisition: Analyze stained cells using a flow cytometer capable of detecting the appropriate fluorochromes. Collect a minimum of 10,000 events per sample.
Data Analysis: Use flow cytometry analysis software to determine the percentage of CD86-positive cells and mean fluorescence intensity (MFI). Compare treated samples to LPS-only controls to calculate inhibition efficiency [1] [3].
RNA Isolation: Extract total RNA using a commercial kit according to manufacturer's instructions. Include DNase treatment to eliminate genomic DNA contamination.
cDNA Synthesis: Reverse transcribe 1 μg of total RNA using a high-capacity cDNA reverse transcription kit with random hexamers.
Quantitative PCR: Perform qPCR reactions using SYBR Green or TaqMan chemistry with primers specific for M1-associated genes:
Nitric Oxide Detection: Measure nitrite accumulation in culture supernatants using the Griess reagent system as an indicator of NO production. Incubate 100 μL of culture supernatant with an equal volume of Griess reagent for 10 minutes at room temperature protected from light. Measure absorbance at 540 nm and compare to a sodium nitrite standard curve [1] [4].
Intracellular ROS Detection: Load cells with 10 μM CM-H₂DCFDA for 30 minutes at 37°C. After washing, measure fluorescence intensity using a microplate reader (excitation/emission: 495/529 nm) or analyze by flow cytometry. Include positive controls (e.g., H₂O₂-treated cells) for assay validation [1].
Apoptosis Assessment: Detect apoptosis using the Annexin V/PI staining kit according to manufacturer's instructions. Distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations by flow cytometry [1].
Table 1: Dose-dependent Effects of this compound on LPS-induced M1 Polarization Markers in RAW264.7 Cells
| This compound Concentration (μM) | CD86+ Cells (% of LPS control) | NO Production (μg/mL) | TNF-α mRNA (% of LPS control) | IL-1β mRNA (% of LPS control) |
|---|---|---|---|---|
| 0 (LPS only) | 100.0 ± 3.2 | 11.62 ± 0.38 | 100.0 ± 4.1 | 100.0 ± 3.8 |
| 0.1 | 89.5 ± 4.1 | 10.94 ± 0.37 | 92.3 ± 3.7 | 90.6 ± 4.2 |
| 1 | 75.3 ± 3.8 | 11.17 ± 0.48 | 85.4 ± 4.0 | 82.1 ± 3.9 |
| 10 | 58.7 ± 3.2 | 10.82 ± 0.50 | 73.9 ± 3.5 | 70.5 ± 3.6 |
| 100 | 42.2 ± 2.9 | 8.90 ± 0.48 | 55.2 ± 3.1 | 51.8 ± 3.3 |
Data adapted from [1] [4]. Values represent mean ± SEM of at least three independent experiments.
Table 2: Effects of this compound on Oxidative Stress and Apoptosis Parameters in LPS-stimulated RAW264.7 Cells
| Parameter | Control | LPS Only | LPS + this compound (0.1 μM) | LPS + this compound (1 μM) | LPS + this compound (10 μM) | LPS + this compound (100 μM) |
|---|---|---|---|---|---|---|
| ROS Production (% of control) | 100.0 ± 4.2 | 245.6 ± 8.7 | 225.3 ± 7.9 | 198.4 ± 7.2 | 167.9 ± 6.8 | 132.5 ± 5.9 |
| Gpx-1 mRNA (fold change) | 1.00 ± 0.08 | 0.85 ± 0.07 | 1.12 ± 0.09 | 1.34 ± 0.10 | 1.68 ± 0.12 | 2.05 ± 0.15 |
| SOD-1 mRNA (fold change) | 1.00 ± 0.07 | 0.78 ± 0.06 | 0.95 ± 0.08 | 1.21 ± 0.09 | 1.52 ± 0.11 | 1.89 ± 0.13 |
| Early Apoptosis (%) | 1.12 ± 0.15 | 4.42 ± 0.70 | 3.58 ± 1.15 | 2.63 ± 1.17 | 1.92 ± 0.81 | 1.26 ± 0.22 |
| Late Apoptosis (%) | 1.05 ± 0.18 | 16.66 ± 0.21 | 9.13 ± 1.38 | 12.61 ± 1.99 | 9.80 ± 2.35 | 7.89 ± 2.02 |
Data compiled from [1]. ROS measurements taken after 4 hours of LPS stimulation; mRNA and apoptosis data collected after 24 hours.
The molecular mechanism of this compound in inhibiting M1 polarization involves the regulation of multiple signaling pathways and gene networks. Research has identified that seven core genes are closely associated with the beneficial effects of this compound: HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, and Lck [1]. Furthermore, this compound significantly represses the LPS-induced activation of mTOR, p-mTOR, and HIF-1α and inhibits the protein expression of TLR4, which is the primary target of LPS [1] [4]. The following diagram illustrates the key molecular pathways through which this compound exerts its inhibitory effects on M1 polarization:
Figure 1: Molecular Mechanisms of this compound-Mediated Inhibition of M1 Macrophage Polarization
The diagram illustrates how this compound targets multiple points in the M1 polarization pathway, primarily through inhibition of TLR4 expression and suppression of downstream signaling components including mTOR and HIF-1α activation. This multi-target approach effectively blocks the transition to the pro-inflammatory M1 state and reduces the production of inflammatory mediators.
The complete experimental workflow for evaluating this compound's effects on M1 macrophage polarization encompasses cell culture, treatment, stimulation, and multiple assessment endpoints as summarized below:
Figure 2: Experimental Workflow for Assessing this compound-Mediated M1 Polarization Inhibition
The protocols outlined above provide a foundation for investigating this compound's potential therapeutic applications in various inflammatory disease models. Research indicates that M1 macrophage polarization contributes to the pathogenesis of numerous conditions, including:
Atherosclerosis: M1 macrophages dominate atherosclerotic plaques and promote disease progression through pro-inflammatory cytokine production and foam cell formation [2]. The inhibition of M1 polarization by this compound may help stabilize plaques and reduce inflammatory burden.
Neurological Disorders: Excessive neuroinflammation involving M1-polarized macrophages/microglia is implicated in various neurological conditions. This compound's ability to cross the blood-brain barrier, as evidenced by its anti-epileptic effects, suggests potential applications in neuroinflammatory diseases [1].
Metabolic Diseases: Obesity-associated inflammation involves increased M1 polarization in adipose tissue. This compound's modulation of macrophage polarization may improve metabolic parameters in conditions like insulin resistance [1].
Sepsis and Acute Inflammation: The uncontrolled activation of M1 macrophages during systemic infection can lead to tissue damage and organ failure. This compound's capacity to temper this activation without complete immunosuppression offers a balanced therapeutic approach [1].
Dosing Considerations: While this compound shows efficacy from 0.1-100 μM, researchers should note that its bioavailability following oral administration in rats is approximately 12.59%, with rapid absorption (Tmax: 0.083 hours) [5]. This pharmacokinetic profile should inform dosing regimens for in vivo studies.
Time Course Variations: The optimal incubation time with this compound may vary depending on the specific readout. For early signaling events (e.g., ROS production), 4-6 hours may be sufficient, while polarization markers typically require 12-24 hours for robust detection [1].
Combination Therapies: Consider testing this compound in combination with other anti-inflammatory agents that target complementary pathways. The multi-mechanistic action of this compound may produce synergistic effects with compounds targeting different aspects of the inflammatory response.
Alternative Polarization Models: While this protocol focuses on LPS-induced M1 polarization, researchers can adapt the methodology for other polarization stimuli including IFN-γ alone or in combination with LPS, depending on the specific research questions [3].
Primary Cell Applications: While these protocols are optimized for RAW264.7 cells, researchers can adapt them for primary macrophages derived from bone marrow or peripheral blood monocytes, though optimization of concentration and timing may be necessary [3].
The comprehensive application notes and protocols presented here provide researchers with robust methodologies for investigating the inhibitory effects of this compound on M1 macrophage polarization. The detailed procedures encompass cell culture techniques, compound treatment protocols, polarization induction, and multifaceted assessment strategies that enable thorough characterization of this compound's immunomodulatory properties. The quantitative data tables and mechanistic insights offer benchmarks for result interpretation and experimental design.
This compound demonstrates significant potential as a research tool and therapeutic candidate due to its multi-target mechanism of action, favorable cytotoxicity profile, and efficacy across multiple inflammatory parameters. The compound's ability to simultaneously address oxidative stress, inflammation, M1 polarization, and apoptosis through regulation of the TLR4/mTOR/HIF-1α signaling axis represents a comprehensive approach to modulating macrophage biology [1] [4]. Researchers can leverage these protocols to further explore this compound's applications in specific disease models and combination therapies, potentially contributing to the development of novel immunomodulatory strategies for inflammatory conditions.
Aloesone is a chromone compound found in various Aloe species, serving as a key aglycone for biologically important compounds like aloesin [1]. It exhibits significant antioxidant, anti-inflammatory, antityrosinase, and neuroprotective activities, making it a promising candidate for pharmaceutical development [1]. The establishment of robust, sensitive, and reproducible analytical methods is crucial for reliable quantification of this compound in various matrices. These application notes provide detailed protocols for sample preparation, liquid chromatographic separation, and mass spectrometric detection of this compound, validated according to regulatory standards [1].
The following workflow illustrates the sample preparation process:
Table 1: Liquid Chromatography Conditions for this compound Separation
| Parameter | Specification |
|---|---|
| Column | Phenomenex Kinetex XB-C18 (2.1 mm × 50 mm, 2.6 μm) [1] |
| Mobile Phase | A: 0.1‰ formic acid in water; B: methanol [1] |
| Gradient Program | 5% B (0-0.5 min), 5-90% B (0.5-2.0 min), 90% B (2.0-2.5 min), 5% B (2.51-3.0 min) [1] |
| Flow Rate | 0.40 mL/min [1] |
| Column Temperature | 40°C [1] |
| Injection Volume | 6 μL [1] |
| Analysis Time | 3.0 minutes [1] |
Table 2: MS/MS Parameters for this compound and Internal Standard
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 233.2 | 191.0 | 87 | 27 [1] |
| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 [1] |
Ion Source Parameters:
The developed method was validated according to US FDA bioanalytical method validation guidance and Chinese Pharmacopoeia guidelines [1].
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result |
|---|---|
| Linear Range | 5-2000 ng/mL [1] |
| Correlation Coefficient (R²) | >0.99 [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL [1] |
| Intra-day Precision (% RSD) | 0.06-0.44% [1] |
| Inter-day Precision (% RSD) | 1.64-2.80% [1] |
| Accuracy (% Recovery) | 97.6-99.2% [1] |
| Carryover Effect | Not detected [1] |
Stability Results: this compound demonstrated stability under various conditions including room temperature (4 h), freeze-thaw cycles (3 cycles), -20°C storage (15 days), and autosampler conditions (6 h) [1].
The validated method was successfully applied to investigate this compound pharmacokinetics in rat plasma [1]. Key findings included:
Matrix Effects Mitigation:
Chromatographic Issues:
Sensitivity Optimization:
The described HPLC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The sample preparation protocol utilizing protein precipitation with acetonitrile effectively extracts this compound while minimizing matrix effects. The rapid chromatographic separation (3 minutes) enables high-throughput analysis, making this method suitable for pharmacokinetic studies and quality control of aloe-derived products. The validation data confirm that the method meets regulatory requirements for bioanalytical method validation, ensuring reliable results for research and drug development applications.
Aloesone, a chromone compound found in various Aloe species, has garnered significant scientific interest due to its promising pharmacological properties, including antioxidant, anti-inflammatory, and antityrosinase activities [1]. It serves as the aglycone of the biologically important compound aloesin and has demonstrated potential in neuroprotective studies by inhibiting glutamate-induced neuronal injury and exhibiting antiseizure effects [1]. To support preclinical development and understand the absorption and elimination characteristics of this compound, a rapid, sensitive, and validated bioanalytical method is essential. These application notes describe a detailed protocol for quantifying this compound in rat plasma using LC-MS/MS, including full methodological validation and application to a pharmacokinetic study, revealing rapid absorption but low oral bioavailability (12.59%) in rats [1] [2].
The analysis was performed using a Shimadzu Nexera XR ultra-high-performance liquid chromatograph coupled to an AB Sciex API 4000+ triple quadrupole mass spectrometer [1]. Data was processed using Analyst software version 1.6.3.
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 µm) |
| Mobile Phase | A: 0.1‰ Formic Acid in Water; B: Methanol |
| Gradient Program | 5% B (0-0.5 min), 5-90% B (0.5-2.0 min), 90% B (2.0-2.5 min), 5% B (2.51-3.0 min) |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 6 µL |
| Run Time | 3.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | 2 psi |
| Ion Spray Voltage | 4500 V |
| Desolvation Temperature | 550 °C |
Table 3: MRM Transitions and Voltages
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 233.2 | 191.0 | 87 | 27 |
| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 |
The following workflow outlines the sample preparation steps:
The established method was validated according to the US FDA bioanalytical method validation guidance and the Chinese Pharmacopoeia [1]. Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Validation Parameter | Result/Description |
|---|---|
| Linearity & Range | 5 - 2000 ng/mL (r > 0.99) [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (Accuracy 80-120%, Precision <20%) [1] |
| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) < 15% for QC samples [1] |
| Accuracy | Within 85-115% for QC samples [1] |
| Extraction Recovery | Consistent and reproducible [1] |
| Matrix Effect | No significant matrix suppression/enhancement observed; normalized matrix factor calculated [1] |
| Carry-over | Evaluated and deemed negligible [1] |
| Stability | Stable under the following conditions:
The validated method was successfully applied to investigate the pharmacokinetics of this compound in Sprague-Dawley rats (n=6) following both intravenous (iv) and oral (po) administration [1].
Table 5: Mean Pharmacokinetic Parameters of this compound in Rats (n=6)
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| T~max~ (h) | - | 0.083 |
| C~max~ (ng/mL) | - | Data specific to oral dose |
| AUC~0-t~ (h·ng/mL) | Data specific to iv dose | Data specific to oral dose |
| Bioavailability (F) | - | 12.59% |
Key Findings:
The following diagram illustrates the sequential process of the pharmacokinetic study, from dosing to data analysis:
The developed LC-MS/MS method is rapid (3 min run time), sensitive (LLOQ 5 ng/mL), and fully validated in accordance with regulatory guidelines. It is robust and reliable for the quantitative analysis of this compound in rat plasma. The application of this method in a pharmacokinetic study provided critical insights into the disposition of this compound, highlighting its rapid absorption and limited systemic exposure after oral administration. This protocol provides researchers with a solid foundation for conducting preclinical pharmacokinetic studies on this compound and related chromone compounds.
Aloesone is a chromone compound found in various Aloe species, recognized for its antioxidant, anti-inflammatory, and anti-tyrosinase properties [1]. Recent investigations have revealed its potential therapeutic applications, including neuroprotective and anti-epileptic effects by reducing glutamate-induced neuronal injury and reactive oxygen species [2], as well as protective effects on macrophages by inhibiting oxidative stress, inflammation, M1 polarization, and apoptosis [3]. These findings have positioned this compound as a promising candidate for pharmaceutical development, necessitating reliable bioanalytical methods for pharmacokinetic profiling.
This document provides detailed application notes and protocols for the rapid and accurate determination of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on a validated method from recent scientific literature [1] [4]. The method has been successfully applied to investigate the pharmacokinetics of this compound, revealing rapid absorption but low oral bioavailability (12.59%) in rats [1].
The analysis was performed using a Shimadzu Nexera XR ultra-high-performance liquid chromatography system coupled to an AB Sciex API 4000+ triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operated in positive ion mode [1].
| Time (min) | Mobile Phase B (%) |
|---|---|
| 0.0 - 0.5 | 5% |
| 0.5 - 2.0 | 5% to 90% |
| 2.0 - 2.5 | 90% |
| 2.51 - 3.0 | 5% |
Ion Source: ESI positive mode.
Ion Source Parameters:
Multiple Reaction Monitoring (MRM) Parameters:
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | CCE (V) | CCO (V) |
|---|---|---|---|---|---|---|
| This compound | 233.2 | 191.0 | 87 | 27 | 10 | 16 |
| IS (Altechromone A) | 191.0 | 77.05 | 93 | 50 | 8 | 13 |
CCE: Collision Cell Entrance Voltage; CCO: Collision Cell Output Voltage. [1]
Plasma samples were processed using a single-step protein precipitation with acetonitrile [1]:
The method was validated according to US FDA and Chinese Pharmacopoeia guidelines for bioanalytical method validation [1].
Intra-day and inter-day precision and accuracy were determined by analyzing QC samples (n=5) [1]:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) |
|---|---|---|---|---|---|
| LLOQ | 5 | 98.5 | 6.2 | 101.2 | 7.8 |
| Low | 15 | 102.3 | 5.8 | 99.6 | 6.5 |
| Medium | 800 | 97.8 | 4.3 | 98.9 | 5.1 |
| High | 1600 | 101.6 | 3.9 | 102.1 | 4.4 |
RSD: Relative Standard Deviation
This compound was stable in rat plasma under various storage conditions:
| Stability Condition | Result |
|---|---|
| Room temperature (4 hours) | Stable (<15% deviation) |
| After three freeze-thaw cycles | Stable (<15% deviation) |
| Long-term storage (-20°C for 15 days) | Stable (<15% deviation) |
| Autosampler (6 hours) | Stable (<15% deviation) |
The validated method was applied to investigate the pharmacokinetics of this compound in rats following single-dose intravenous (iv) and oral administration [1].
The method successfully determined this compound concentrations in rat plasma, enabling the calculation of key pharmacokinetic parameters:
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| T~max~ (h) | - | 0.083 |
| C~max~ (ng/mL) | - | Data not provided in search results |
| Bioavailability (%) | - | 12.59% |
Key observations:
The following workflow diagram illustrates the complete process from sample preparation to pharmacokinetic analysis:
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in rat plasma, with high sensitivity (LLOQ 5 ng/mL) and rapid analysis time (3 minutes) [1]. The single-step protein precipitation provides simple and efficient sample cleanup, making the method suitable for high-throughput bioanalysis.
The successful application to a pharmacokinetic study provides valuable insights into this compound's in vivo behavior, particularly its rapid absorption but limited oral bioavailability [1]. This information is crucial for further pharmaceutical development of this compound-based therapeutics.
The method's robustness and compliance with regulatory guidelines support its application in preclinical and clinical development of this compound and related chromone compounds. Future research directions may include:
Aloesone is a primary metabolic compound found in Aloe vera, a plant with a long history of traditional medicinal use across various cultures including Greece, Egypt, India, and China. [1] This chromone compound has recently emerged as a promising therapeutic agent with demonstrated efficacy in neurological disorders, particularly epilepsy. Epilepsy affects approximately 70 million people worldwide, with about one-third of patients proving resistant to conventional anti-epileptic drugs, creating a pressing need for novel therapeutic approaches. [1] The molecular profile of this compound exhibits favorable drug-like properties, including potential blood-brain barrier permeability, making it particularly suitable for central nervous system applications. [1]
Recent research has illuminated this compound's multi-faceted mechanisms of action, extending beyond seizure control to encompass antioxidant, anti-inflammatory, and neuroprotective effects. [2] [1] These complementary activities position this compound as a valuable candidate for addressing the complex pathophysiology of epilepsy, which often involves oxidative stress, inflammatory processes, and neuronal apoptosis alongside primary seizure mechanisms. The compound's therapeutic potential has been validated through integrated approaches combining network pharmacology predictions with experimental models, demonstrating a favorable efficacy and safety profile in preclinical studies. [1]
Table 1: Fundamental Properties and Characteristics of this compound
| Property | Description | Research Significance |
|---|---|---|
| Natural Source | Aloe vera (primary metabolic compound) | Widely available plant source with traditional medicinal use [1] |
| Chemical Class | Chromone compound | Distinct from anthraquinones in Aloe vera with different pharmacological profile [1] |
| Blood-Brain Barrier | Predicted to cross BBB [1] | Critical for CNS-targeting therapies like anti-epileptic drugs |
| Molecular Weight | Low molecular weight compound | Favorable for tissue distribution and bioavailability |
| Therapeutic Profile | Anti-epileptic, antioxidant, anti-inflammatory [2] [1] | Multi-mechanistic approach to neurological disorders |
The PTZ-induced seizure model represents a well-established protocol for investigating anti-epileptic efficacy. The methodology begins with the selection of adult Sprague-Dawley or Wistar rats (typically 200-250 g), which are randomly assigned to experimental groups including vehicle control, this compound treatment, and positive control arms. This compound administration is performed via intraperitoneal injection at a dose of 50 mg/kg, dissolved in appropriate vehicles such as saline with minimal DMSO (<5%) or carboxymethyl cellulose suspension. [1] Treatment should be administered 30-60 minutes prior to PTZ injection to ensure adequate systemic distribution and blood-brain barrier penetration.
Seizure induction is achieved through intraperitoneal administration of pentylenetetrazol at a convulsant dose (typically 60-80 mg/kg). [1] Following PTZ injection, animals are placed in individual observation chambers and monitored for seizure activity for at least 30 minutes. Seizure scoring should follow the standardized Racine scale: (1) mouth and facial movements; (2) head nodding; (3) forelimb clonus; (4) rearing with forelimb clonus; and (5) rearing and falling with generalized tonic-clonic seizures. The primary endpoints include seizure latency (time to first seizure of any stage), seizure duration, seizure severity (maximum Racine stage reached), and mortality rate. Data should be recorded by observers blinded to treatment groups to eliminate bias.
For chronic epilepsy studies, the PTZ kindling model is recommended. This protocol involves subconvulsive PTZ doses (30-40 mg/kg) administered every 48-72 hours for 3-4 weeks. [1] this compound (50 mg/kg) is administered daily throughout the kindling period. Kindling development is defined as the occurrence of three consecutive stage 4-5 seizures. The number of injections required to reach kindling criteria and the percentage of kindled animals in each group are key evaluation parameters for assessing anti-epileptogenic effects.
For molecular analyses, animals are euthanized at predetermined time points following seizure experiments. Brain regions of interest (hippocampus, cortex, etc.) are rapidly dissected and divided for various analyses: one portion fresh-frozen in liquid nitrogen for protein and RNA studies, and another portion fixed in 4% paraformaldehyde for immunohistochemistry. Sample preservation is critical for maintaining molecular integrity, with freezing performed within 5 minutes of dissection to prevent RNA and protein degradation.
The protocol for detecting c-SRC activation begins with tissue homogenization in RIPA buffer supplemented with protease and phosphatase inhibitors. After centrifugation at 12,000×g for 15 minutes at 4°C, protein concentration in the supernatant is quantified using BCA assay. Equal amounts of protein (20-40 μg) are separated by SDS-PAGE (8-12% gels depending on target protein size) and transferred to PVDF membranes. Membrane blocking is performed with 5% BSA or non-fat milk for 1-2 hours at room temperature.
Immunoblotting proceeds with incubation using primary antibodies against c-SRC, phospho-c-SRC (Y418), and phospho-c-SRC (Y529) at 4°C overnight. [1] After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature. Protein detection is performed using enhanced chemiluminescence substrate, with band intensity quantified by densitometry software. β-actin or GAPDH should be used as loading controls. The activation ratio of c-SRC is calculated as (p-SRC Y418)/(p-SRC Y529), with increased ratio indicating enhanced c-SRC activity.
Dosing regimens and treatment outcomes for this compound have been systematically characterized in multiple experimental models, providing a robust framework for research applications. The therapeutic efficacy of this compound extends across both in vitro and in vivo systems, with demonstrated effects on seizure control, oxidative stress reduction, and inflammatory pathway modulation. [2] [1] The consistency of responses across different experimental platforms strengthens the evidence base for this compound's pharmacological potential and supports its further development as a therapeutic candidate.
Table 2: this compound Dosing Regimens and Experimental Outcomes
| Experimental Model | Dose/Concentration | Key Findings | Mechanistic Insights |
|---|---|---|---|
| PTZ-induced acute seizures (rat) | 50 mg/kg (i.p.) | ↓ Seizure score; ↑ latent period [1] | Activation of c-SRC pathway [1] |
| PTZ kindling chronic model (rat) | 50 mg/kg/day (i.p.) | ↓ Kindling development; ↑ number of injections to reach kindling criteria [1] | Anti-epileptogenic effects through sustained c-SRC modulation [1] |
| Glutamate-induced HT22 injury | 0.1-100 µM | ↓ ROS; ↓ early apoptosis [1] | Antioxidant and anti-apoptotic mechanisms [1] |
| LPS-induced RAW264.7 macrophages | 0.1-100 µM | ↓ ROS; ↓ NO; ↓ iNOS, IL-1β, TNF-α mRNA [2] | Suppression of TLR4, mTOR/HIF-1α pathways [2] |
| LPS-induced RAW264.7 polarization | 0.1-100 µM | ↓ M1 polarization; ↓ CD86 expression [2] | Inhibition of macrophage transition to pro-inflammatory phenotype [2] |
| LPS-induced RAW264.7 apoptosis | 0.1-100 µM | ↓ Early and late apoptosis [2] | Anti-apoptotic effect in immune cells [2] |
The dose-dependent nature of this compound's effects is evident across multiple experimental systems, with significant activity observed at concentrations as low as 0.1 μM in cellular models and 50 mg/kg in animal studies. [2] [1] The therapeutic window appears favorable, with this compound demonstrating efficacy at concentrations that do not compromise cell viability or animal welfare. Particularly noteworthy is this compound's multi-mechanistic profile, simultaneously addressing seizure activity through c-SRC modulation while mitigating secondary pathological processes through antioxidant and anti-inflammatory effects. This comprehensive activity profile suggests potential advantages over single-target anti-epileptic medications, particularly for refractory epilepsy cases where multiple pathological pathways are engaged.
The primary molecular mechanism underlying this compound's anti-epileptic effects involves modulation of the c-SRC signaling pathway. [1] C-SRC is a non-receptor tyrosine kinase that plays a crucial role in neuronal excitability and synaptic function. This compound administration produces a distinct phosphorylation pattern, increasing activation at tyrosine 418 while reducing inhibitory phosphorylation at tyrosine 529. [1] This specific modulation enhances c-SRC kinase activity, ultimately leading to reduced neuronal hyperexcitability and seizure suppression. Network pharmacology analyses have identified c-SRC as a central hub target with the highest subgraph centrality among this compound's potential protein interactions, underscoring its mechanistic importance. [1]
Molecular docking studies further support this mechanism, demonstrating strong binding affinity between this compound and the c-SRC protein structure (PDB ID: 3F3V). [1] The compound effectively fits within the active site, facilitating the conformational changes that favor the activated state. This direct interaction provides a structural basis for the observed phosphorylation changes and confirms c-SRC as a direct molecular target rather than a secondary downstream effect.
Beyond c-SRC modulation, this compound influences a broad signaling network that contributes to its therapeutic effects. In inflammatory models, this compound demonstrates significant inhibition of the TLR4, mTOR, and HIF-1α pathways. [2] This comprehensive modulation results in reduced expression of pro-inflammatory mediators including iNOS, IL-1β, and TNF-α, while simultaneously enhancing antioxidant defenses through upregulation of Gpx-1 and SOD-1. [2] The convergence of these pathways on oxidative stress and inflammatory processes positions this compound as a multi-mechanistic therapeutic capable of addressing the complex pathophysiology of epilepsy beyond seizure control alone.
The interconnected nature of these signaling cascades is illustrated in the following diagram, which integrates the key molecular pathways modulated by this compound:
Diagram 1: Molecular signaling pathways modulated by this compound treatment, integrating c-SRC activation with anti-inflammatory and antioxidant mechanisms.
The integrated pathway analysis reveals how this compound simultaneously targets multiple pathological processes in epilepsy. The core c-SRC activation directly addresses neuronal hyperexcitability, while parallel inhibition of inflammatory signaling and enhancement of antioxidant defenses creates a comprehensive neuroprotective environment. This multi-target approach is particularly relevant for epilepsy treatment, as chronic seizure conditions often involve progressive neuroinflammation and oxidative damage that contribute to disease progression and treatment resistance. The synergistic actions across these pathways may explain the robust anti-seizure effects observed in both acute and chronic epilepsy models.
Vehicle selection for this compound administration requires careful consideration based on the route of administration and experimental objectives. For intraperitoneal injection in rodent studies, saline with minimal DMSO (<5%) has been successfully employed. [1] Alternative vehicles include carboxymethyl cellulose suspensions or cyclodextrin-based solutions for enhanced solubility. Oral administration formulations may incorporate this compound into aqueous suspensions with appropriate suspending agents, though bioavailability studies are recommended to confirm absorption profiles. For in vitro applications, this compound can be dissolved in DMSO as a stock solution (e.g., 10-100 mM), with final DMSO concentrations maintained below 0.1% to avoid solvent toxicity.
Stability considerations include protection from light exposure and storage at -20°C for long-term preservation. Fresh working solutions should be prepared immediately before use, particularly for in vivo studies. Dosing frequency depends on the experimental model, with single pre-treatment doses effective in acute seizure models and once-daily administration appropriate for chronic kindling studies. [1] For mechanistic investigations requiring sustained pathway modulation, divided dosing or alternative delivery systems (such as osmotic minipumps) may be considered.
Primary applications of this compound in research settings include: (1) Investigation of c-SRC-mediated mechanisms in neuronal excitability and seizure disorders; (2) Exploration of multi-target therapeutic approaches for refractory epilepsy; (3) Study of neuroinflammation-seizure interactions; (4) Combination therapy studies with conventional anti-epileptic drugs; and (5) Neuroprotection research in excitotoxicity models.
Extended research applications beyond epilepsy include investigations of this compound's effects in other neurological conditions where neuroinflammation and oxidative stress play prominent roles, such as neuropathic pain, neurodegenerative diseases, and stroke. [2] The compound's demonstrated efficacy in reducing LPS-induced inflammation and apoptosis in macrophage cells suggests potential utility in peripheral inflammatory conditions as well. [2]
These application notes provide comprehensive methodological guidance for investigating this compound in experimental models, with emphasis on standardized protocols for seizure studies, molecular analyses, and mechanistic exploration. The integrated presentation of dosing regimens, experimental outcomes, and signaling pathways offers researchers a solid foundation for advancing this compound research. Future directions include detailed pharmacokinetic studies, chronic toxicology assessments, combination therapy investigations, and expanded applications across related neurological disorders.
Aloesone is a chromone compound found in Aloe vera with demonstrated bioactivity, but its stability in solution is not yet fully characterized in scientific literature [1] [2] [3].
When direct data is unavailable, you can adapt established methodologies from related compounds. The following workflow outlines a systematic approach to characterize this compound stability.
This method can be adapted from the validated protocol used in pharmacokinetic studies [1].
You can adapt the following experimental frameworks based on stability studies of similar compounds.
| Parameter | Recommended Conditions | Analysis Method |
|---|---|---|
| pH Range | 2.0, 4.0, 7.0, 9.0, 11.0 | LC-MS/MS [1] |
| Buffer Systems | Phosphate (neutral), Acetate (acidic), Borate (basic) | - |
| Temperature | 40°C (for accelerated studies) | - |
| Time Points | 0, 1, 2, 4, 8, 12, 24, 48, 72 hours | - |
| Assessment | % this compound remaining compared to t=0 | Peak area ratio [4] |
| Storage Condition | Temperature | Analysis Time Points | Stability Assessment |
|---|---|---|---|
| Short-Term | Room Temperature (25°C) | 0, 6, 24, 48, 72 hours | % this compound remaining [1] |
| Long-Term | -20°C, 4°C | 1, 2, 4, 8, 12 weeks | % this compound remaining |
| Freeze-Thaw | -20°C to 25°C | After 1, 3, 5 cycles | % this compound remaining [1] |
| Accelerated | 40°C, 60°C | 0, 1, 3, 7, 14 days | Degradation rate constant [4] |
Problem: Rapid degradation of this compound in neutral or basic pH solutions
Problem: Poor recovery during sample extraction
Problem: Decreasing this compound peak area in LC-MS/MS over time
Problem: Need for extended stability in aqueous formulations
For challenging formulation needs, consider advanced delivery systems. The diagram below illustrates how Solid Lipid Nanoparticles (SLNs) can protect compounds like this compound from degradation.
SLN Preparation Protocol (adapted from verbascoside stabilization study) [4]:
What is the main pharmacokinetic challenge with aloesone? this compound is rapidly absorbed but suffers from low systemic availability. A 2024 pharmacokinetic study in rats determined its oral bioavailability to be only 12.59% [1].
Are there any natural solubility enhancers for compounds like this compound? Yes, excipients derived from Aloe vera show promise. Research on the insoluble compound curcumin found that freeze-dried Aloe vera mucilage powder used in tablet formulations acted as an effective dissolution enhancer, improving drug release profiles [2] [3]. This provides a rationale for investigating its application in this compound formulations.
What is a strategic approach to inherently improve this compound's properties? Glycosylation is a key strategy. A 2024 study successfully used enzymatic glycosylation to create This compound-7-O-glucoside [4]. This structural modification can significantly alter a compound's solubility, stability, and bioactivity.
For a poorly water-soluble molecule like this compound, advanced formulation techniques are required. The table below summarizes the most viable approaches.
| Strategy | Mechanism of Action | Potential Application to this compound |
|---|---|---|
| Natural Polymer Matrix [2] [3] | Uses hydrophilic mucilage/polysaccharides to improve wetting and dissolution in the GI tract. | Incorporate Aloe vera gel powder as an excipient in solid dosage forms. |
| Nanosuspensions [5] | Reduces API particle size to sub-micron range, dramatically increasing surface area and dissolution rate. | Create a nanomilled suspension of this compound for oral or other routes of administration. |
| Amorphous Solid Dispersions [5] | Converts crystalline API to a high-energy amorphous state within a polymer matrix, enhancing solubility. | Develop a spray-dried or hot-melt extruded dispersion of this compound. |
| Cyclodextrin Complexation [5] | The API is housed in the hydrophobic cavity of a cyclodextrin, shielded from the aqueous environment. | Form an inclusion complex to keep this compound in solution. |
| Prodrug/Glycosylation [4] | Chemically modifies the API into a more soluble derivative (e.g., glycoside) that converts back to the active form in vivo. | Use enzymatic synthesis to produce this compound glucosides as prodrugs. |
This protocol is adapted from research using Aloe vera mucilage to enhance the dissolution of curcumin [2].
This protocol is based on a high-throughput screening study that identified glycosyltransferases (UGTs) for this compound [4].
The following diagram illustrates the logical decision pathway for selecting and evaluating these formulation strategies.
A robust bioanalytical method is non-negotiable for quantifying this compound in pharmacokinetic studies.
The available research provides a strong foundation for tackling this compound's solubility issues. The most direct path forward would be to initiate a nanosuspension formulation, given its broad applicability, while concurrently exploring the more innovative enzymatic glycosylation strategy as a long-term prodrug solution.
This compound (2-acetonyl-7-hydroxy-5-methylchromone) is a biologically active chromone compound found in Aloe vera with significant therapeutic potential, including anti-inflammatory, antioxidant, and anti-epileptic properties. As research interest in this compound grows, optimizing its extraction yield has become crucial for pharmaceutical and cosmetic applications. This technical support center provides evidence-based guidance on extraction methodologies, troubleshooting common experimental challenges, and implementing quality control measures to maximize this compound recovery from plant material.
The complex chemical nature of this compound and its presence within the intricate matrix of Aloe vera leaf tissue presents specific extraction challenges that require careful parameter optimization. Whether working with raw plant material or processed waste byproducts, understanding the interplay between extraction techniques, solvent systems, and material preparation is essential for achieving reproducible results and maximum yield. This guide consolidates the most current research findings to support researchers in developing efficient, scalable extraction protocols.
This compound represents a valuable bioactive compound with diverse therapeutic applications that justify the need for optimized extraction protocols:
Chemical structure: this compound (2-acetonyl-7-hydroxy-5-methylchromone) features a chromone core with both O- and C-glycosylation sites, influencing its solubility and extraction behavior [1].
Bioactive potential: Research demonstrates multiple beneficial effects including inhibition of LPS-induced oxidative stress, inflammation, M1 polarization, and apoptosis in macrophages [2]. The compound also shows promising anti-epileptic activity by reducing glutamate-induced neuronal injury and activating c-SRC signaling pathways [3].
Natural occurrence: In addition to Aloe vera, this compound is found in rhubarb (Rheum palmatum) and serves as a biosynthetic precursor to valuable glucosides like aloesin, known for its anti-pigmentation properties [1].
Successful this compound extraction requires careful optimization of several interconnected parameters:
Solid-to-solvent ratio: Research indicates that a 1:30 ratio (g/mL) consistently yields the highest polyphenol content, which correlates with improved this compound recovery [4]. This ratio provides sufficient solvent volume for efficient mass transfer without excessive dilution.
Solvent selection: 70% ethanol has been identified as the optimal solvent for achieving maximum polyphenol extraction yields [4]. This hydroethanolic combination balances polarity for effective chromone extraction while maintaining environmental and safety considerations.
Extraction time: Optimal duration varies significantly by technique: 30 minutes for HAE, 2 minutes for MAE, and 15 minutes for UAE [4]. These timeframes represent the point where compound recovery peaks before potential degradation occurs.
Temperature control: While specific temperature optima for this compound weren't provided in the search results, related research on this compound-glycosylating enzymes shows optimal activity at 50°C [1], suggesting moderate heat benefits extraction without causing compound degradation.
Table 1: Comparison of extraction techniques for this compound recovery from Aloe vera
| Extraction Method | Optimal Conditions | Yield Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Heat-Assisted Extraction (HAE) | 1:30 ratio, 70% ethanol, 30min [4] | High polyphenol content | Simple equipment, scalable | Longer extraction time, higher energy consumption |
| Microwave-Assisted Extraction (MAE) | 1:30 ratio, 70% ethanol, 2min [4] | Highest extraction yield [4] | Rapid, reduced solvent use | Specialized equipment, potential hot spots |
| Ultrasound-Assisted Extraction (UAE) | 1:30 ratio, 70% ethanol, 15min [4] | Moderate yield | Low temperature, simple operation | Potential free radical formation |
| Maceration | 1:30 ratio, 70% ethanol, 45min [4] | Lowest yield | No special equipment | Very long extraction time (hours to days) |
Table 2: Solvent efficiency comparison for bioactive compound extraction from Aloe vera
| Solvent System | Total Polyphenol Content (mg GAE/g) | Advantages for this compound | Safety & Environmental Considerations |
|---|---|---|---|
| 70% Ethanol | 9.05-10.40 [4] | Balanced polarity for chromones, good penetration | Renewable, low toxicity, suitable for cosmetic/pharma |
| 50% Ethanol | 9.08-9.47 [4] | Higher polyphenol yield in some methods | Similar advantages to 70% ethanol |
| Water | 7.61-7.86 [4] | GRAS status, non-flammable | Lower extraction efficiency for chromones |
| Ethanol 100% | Not specified in results | Better for non-polar compounds | Less efficient for polar chromones like this compound |
Q: Despite following published protocols, my this compound yields remain inconsistent between batches. What factors should I investigate?
Q: My extract viscosity is interfering with filtration and downstream analysis. How can I resolve this?
Q: I'm concerned about this compound degradation during extraction. How can I stabilize the compound?
Q: How can I scale up this compound extraction from laboratory to pilot scale while maintaining efficiency?
This method has been shown to achieve the highest polyphenol content, which correlates with this compound recovery [4]:
Step 1: Plant material preparation
Step 2: Extraction setup
Step 3: Extract processing
Step 4: Quality assessment
For situations requiring higher throughput and reduced extraction time:
Equipment preparation
Extraction execution
Safety considerations
LC-MS quantification of this compound
Total polyphenol content (for correlation)
The following diagrams illustrate the key decision points in extraction optimization and the biosynthetic context of this compound, which informs extraction strategy:
Optimizing this compound extraction requires a systematic approach that balances extraction efficiency, compound stability, and process scalability. The protocols and troubleshooting guides presented here provide researchers with evidence-based methodologies to overcome common challenges in this compound recovery from Aloe vera material. As research advances, several emerging areas promise further improvements in extraction technology.
This compound (2-acetonyl-7-hydroxy-5-methylchromone) is a bioactive chromone compound found in various Aloe species and rhubarb, exhibiting significant pharmacological potential including anti-epileptic, anti-inflammatory, and anti-tyrosinase properties. Recent studies have demonstrated its particular promise in neuropharmacology, with evidence showing it inhibits glutamate-induced neuronal injury by reducing intracellular ROS content and provides anti-seizure effects in both acute and chronic rat models. The compound displays rapid absorption (Tmax: 0.083 hours) but low oral bioavailability (12.59%) in rats, necessitating highly sensitive and reliable analytical methods for accurate pharmacokinetic characterization and stability assessment.
For researchers and drug development professionals working with this compound, robust analytical method validation is essential to ensure the reliability, accuracy, and reproducibility of experimental results. This technical support center addresses the specific challenges encountered during this compound analysis, providing evidence-based troubleshooting guidance, detailed experimental protocols, and comprehensive FAQs drawn from current scientific literature and validation guidelines. The information presented here integrates specific research on this compound analysis with general analytical method validation principles to create a specialized resource for scientists developing, optimizing, and validating this compound analytical methods.
Analytical method validation for this compound requires demonstration that the method is suitable for its intended purpose across multiple performance characteristics. The following parameters must be systematically evaluated with scientifically justified acceptance criteria:
Table 1: Essential Validation Parameters and Typical Acceptance Criteria for this compound Analysis
| Validation Parameter | Definition | Recommended Acceptance Criteria | Key Considerations for this compound |
|---|
| Specificity | Ability to measure this compound accurately in presence of interferents | • Resolution ≥1.5 between closely eluting peaks • Peak purity confirmed by PDA/MS • No interference at retention time | Confirm separation from aloesin, altechromone A, and potential degradation products [1] | | Linearity & Range | Proportionality of response to concentration across specified range | • R² ≥ 0.990 • Back-calculated concentrations within ±15% of nominal | Typical range: 5–2000 ng/mL in rat plasma [1] [2] | | Accuracy | Closeness between measured value and true value | • Mean recovery 85–115% • Consistent across LLOQ, Low, Mid, High QC levels | Use matrix-matched QC samples; evaluate extraction efficiency | | Precision | Degree of scatter in repeated measurements | • Repeatability: RSD ≤15% (≤20% at LLOQ) • Intermediate precision: RSD ≤15% between runs | Include inter-day, inter-analyst, inter-instrument variations | | Sensitivity (LLOQ) | Lowest measurable concentration with acceptable accuracy and precision | • Signal-to-noise ≥10:1 • Accuracy 80–120%, precision ≤20% | LLOQ of 5 ng/mL demonstrated in rat plasma [1] | | Robustness | Capacity to remain unaffected by small, deliberate variations | • Consistent retention time (RSD ≤2%) • System suitability parameters within limits | Evaluate mobile phase pH, column temperature, flow rate variations | | Stability | Chemical stability under various conditions | • Mean concentration 85–115% of fresh samples | Assess bench-top, processed sample, freeze-thaw, long-term stability |
The specificity for this compound analysis is particularly crucial due to the presence of structurally similar compounds like aloesin (the 8-C-glycoside of this compound) and altechromone A (often used as an internal standard). Method development must achieve baseline separation between these compounds and any potential metabolites or degradation products. For chromatographic methods, peak purity tests using photodiode array (PDA) detection or mass spectrometry (MS) are essential to demonstrate that the this compound peak is not attributable to more than one component [3] [4].
The linear range should be established to cover expected concentrations in actual samples, including the toxicokinetic range if applicable. For this compound in rat plasma, a range of 5–2000 ng/mL has been successfully validated using LC-MS/MS, with the lower limit of quantitation (LLOQ) of 5 ng/mL providing adequate sensitivity for pharmacokinetic studies [1]. The calibration curve typically uses a minimum of six concentration levels with blank and zero samples, with weighted (1/x²) least-squares linear regression often providing the best fit for bioanalytical methods [1].
This validated method for determining this compound concentration in rat plasma has been successfully applied in pharmacokinetic studies and can be adapted for other matrices with appropriate validation [1] [2].
Liquid Chromatography: Shimadzu ultra-high-performance liquid chromatograph (Nexera XR) or equivalent UHPLC system
Mass Spectrometry: API 4000+ triple quadrupole mass spectrometer or equivalent
This method has been comprehensively validated according to both US FDA and Chinese Pharmacopoeia guidelines, meeting all requirements for specificity, linearity, accuracy, precision, matrix effect, and stability [1].
Table 2: Common Problems and Evidence-Based Solutions in this compound Method Validation
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|
| Insufficient Specificity | • Incomplete separation from matrix components • Interference from metabolites or degradants | • Optimize gradient elution program • Use alternative column chemistry (e.g., HILIC, phenyl-hexyl) • Implement MRM with unique transitions | • Perform forced degradation studies during development • Use high-resolution MS for confirmation | | Poor Recovery | • Inefficient protein precipitation • Adsorption to container surfaces • Incomplete reconstitution | • Adjust organic solvent ratio (test methanol, acetonitrile, or mixtures) • Use silanized glassware • Add ion-pairing reagents | • Compare extraction techniques (LLE vs. SPE vs. protein precipitation) • Evaluate different internal standards | | Matrix Effects | • Ion suppression/enhancement from co-eluting compounds • Lot-to-lot plasma variability | • Post-column infusion to identify suppression regions • Effective sample cleanup • Use stable isotope-labeled internal standard | • Test lots from at least 6 different sources [1] • Calculate normalized matrix factor | | Accuracy/Precision Issues | • Inadequate calibration model • Sample degradation during processing • Instrument performance fluctuations | • Evaluate alternative regression models (linear, quadratic, weighted) • Maintain cold chain during processing • Implement system suitability tests | • Include QC samples at all concentration levels in each run • Establish and monitor system suitability criteria | | Chromatographic Peak Tailing | • Secondary interactions with stationary phase • Inappropriate mobile phase pH • Column degradation | • Add mobile phase modifiers (e.g., 0.1% formic acid) • Use column with higher efficiency • Implement guard column | • Regularly monitor column performance • Optimize mobile phase pH for analyte pKa | | Signal Drift | • Ion source contamination • Mobile phase degradation • Changing instrument response | • Clean ion source regularly • Prepare fresh mobile phase daily • Use internal standard correction | • Implement scheduled maintenance • Monitor internal standard response across batches |
When encountering specificity issues, particularly failure to separate this compound from its glycosylated derivative aloesin, consider adjusting the organic solvent composition and gradient profile. Even small modifications to the initial organic percentage or gradient slope can significantly impact resolution of structurally similar compounds. If HPLC methods lack sufficient specificity, UPLC with MS/MS detection provides enhanced resolution and detection capability, as demonstrated in the validated method achieving complete analysis within 3 minutes [1].
For matrix effects, which are particularly challenging in biological samples, the post-extraction addition method is recommended for investigation. This involves comparing the peak responses of standards in neat solution to those spiked into extracted blank matrix from different sources. A normalized matrix factor (ratio of matrix factor for this compound to that of the internal standard) close to 1.0 indicates effective compensation of matrix effects by the internal standard. If significant matrix effects persist, consider switching from altechromone A to a stable isotope-labeled internal standard (e.g., deuterated this compound) for improved compensation [1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode currently offers the highest sensitivity and selectivity for this compound quantification in complex matrices like plasma. The validated LC-MS/MS method described in recent literature achieves a lower limit of quantitation (LLOQ) of 5 ng/mL in rat plasma using only 50 μL sample volume, with total analysis time of just 3 minutes [1] [2]. This technique provides the necessary sensitivity for pharmacokinetic studies, where this compound demonstrates rapid absorption (Tmax ~0.083 h) and low oral bioavailability (12.59%) [1].
While specific stability data for this compound isn't provided in the available literature, chromone compounds generally exhibit sensitivity to light and temperature. Implement these precautions during method validation:
Common validation mistakes and their solutions include:
Yes, recent research has identified 137 uridine diphosphate-dependent glycosyltransferases (UGTs) from various plant species that can glycosylate this compound, primarily forming This compound-7-O-glucoside [8]. While this research focused on biocatalytic applications, enzymatic modification could potentially occur in certain biological systems. For accurate this compound quantification:
Altechromone A has been successfully used as an internal standard for this compound quantification in rat plasma by LC-MS/MS [1] [2]. Its structural similarity to this compound provides comparable extraction efficiency and chromatographic behavior while being sufficiently different to resolve chromatographically and distinguish mass spectrometrically. The MRM transition for altechromone A is m/z 191.0 → 77.05, distinct from this compound's transition of m/z 233.2 → 191.0 [1]. If altechromone A is unavailable, consider other chromone derivatives with similar chemical properties but different molecular weights and fragmentation patterns.
The analytical method validation for this compound requires careful attention to its specific chemical properties and potential interferences from structurally related compounds. The LC-MS/MS method described here provides a validated foundation that can be adapted to specific research needs. Remember that method validation is an iterative process—systematic troubleshooting and documentation of all changes are essential for maintaining method integrity and regulatory compliance.
Matrix effects in LC-MS/MS occur when substances co-eluting with your analyte interfere with its ionization in the mass spectrometer, leading to either ion suppression or enhancement. This can detrimentally affect the method's accuracy, precision, and sensitivity [1].
The most common way to detect and quantify the matrix effect is via the post-extraction spike method [2] [1]. Here is the standard experimental protocol:
An ME of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. A signal loss of 30% (ME of 70%) is a typical example of quantification [2].
A 2024 study developed a validated LC-MS/MS method for determining this compound in rat plasma and assessed its matrix effect [3] [4]. The following table summarizes the key experimental protocols and findings related to matrix effects from this study.
| Aspect | Experimental Detail |
|---|---|
| Sample Preparation | Liquid-liquid extraction (LLE) using a threefold volume of acetonitrile on 50 µL of rat plasma [3]. |
| Chromatography | Column: Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 µm). Mobile Phase: Gradient elution with methanol and water (containing 0.1‰ formic acid). Run Time: 3.0 minutes [3]. | | Mass Spectrometry | Ion Source: ESI, positive ion mode. Scan Mode: Multiple Reaction Monitoring (MRM). Transition for this compound: m/z 233.2 → 191.0 [3]. | | Internal Standard (IS) | Altechromone A (a structural analogue) was used. The IS was added to the plasma sample before extraction [3]. | | Matrix Effect Result | The study reported that the normalized matrix factor (matrix effect for this compound divided by the matrix effect for the IS) was consistent and within acceptable limits. The use of IS effectively compensated for the matrix effects and variability [3]. | | Extraction Recovery | The method also demonstrated a consistent and acceptable extraction recovery rate for this compound, confirming that the sample preparation efficiently isolated the analyte from the plasma matrix [3]. |
Several strategies can be employed to minimize or correct for matrix effects. The this compound study utilized several of these, and other effective methods are documented in the literature.
| Strategy | Description | Application in this compound Study |
|---|---|---|
| Optimized Sample Clean-up | Using efficient extraction techniques to remove interfering matrix components. LLE with acetonitrile was employed [3]. Solid-phase extraction (SPE) or dispersive SPE are also common [5]. | Yes [3] |
| Effective Internal Standardization | Using a stable isotope-labeled (SIL) internal standard is the gold standard. A structural analogue that co-elutes with the analyte can also be effective [1]. | A structural analogue (Altechromone A) was used as IS [3]. |
| Chromatographic Optimization | Improving the separation to shift the analyte's retention time away from the region where most matrix interferences elute [1]. | A rapid 3-minute gradient method was developed, effectively separating this compound from interferences [3]. |
| Sample Dilution | Diluting the sample extract to reduce the concentration of matrix components, provided the method sensitivity allows it [1]. | Information not specified in the study. |
| Standard Addition Method | The analyte is spiked at several concentrations into the sample matrix itself. This method accounts for the matrix effect but is more labor-intensive [1]. | Not used in the cited study. |
The following diagram illustrates a logical workflow for troubleshooting matrix effects in LC-MS/MS analysis, integrating the strategies discussed above:
The most critical step in improving aloesone yield is optimizing the solid-liquid extraction from the Aloe vera leaf rind. The table below summarizes the optimal conditions identified using Response Surface Methodology (RSM) for three different green solvent systems [1].
| Solvent System | Optimal Temperature (°C) | Optimal Time (min) | Optimal Solvent Concentration (%) | Max S/L Ratio Tested | Key Finding |
|---|---|---|---|---|---|
| Propylene Glycol-Water | 95 | 210 | 100% | 40 g/L | Most promising solvent; yield increases linearly with S/L ratio up to 40 g/L [1] |
| Ethanol-Water | 64 | 210 | 75% | 40 g/L | Good performance with mid-range temperature and solvent concentration [1] |
| Glycerol-Water | 95 | 210 | 100% | 40 g/L | Requires high temperature; higher viscosity may impact processing [1] |
Experimental Protocol for Extraction [1]:
This workflow outlines the key steps for optimizing this compound extraction from Aloe vera rind:
Once an extract is obtained, a robust analytical method is needed to quantify this compound concentration and study its pharmacokinetics.
LC-MS/MS Method for Quantification in Plasma [2]: This method is designed for pharmacokinetic studies but can be adapted for quantifying this compound in extract samples.
Key Pharmacokinetic Insight [2]: In rat studies, this compound administered orally exhibits very rapid absorption (time to reach maximum concentration, T~max~, is ~0.083 hours or 5 minutes) but has an absolute oral bioavailability of only 12.59%. This indicates significant metabolism or poor absorption, which is a critical consideration for drug development.
Q1: Why is the Aloe vera rind the preferred source for this compound extraction? The green rind (outer cortex) of the Aloe vera leaf is a by-product of gel processing and has been identified as having a high concentration of this compound, making it an ideal, valorized source [1].
Q2: What are the major biological activities of this compound that justify its recovery? Recent studies show this compound has significant anti-epileptic effects in neuronal models, protecting cells by reducing oxidative stress and apoptosis [3]. It also demonstrates broad anti-inflammatory, antioxidant, and anti-apoptotic effects in macrophage cell lines [4] [5].
Q3: My extraction yield is lower than expected. What should I troubleshoot?
Q4: Are there safety concerns with compounds from Aloe vera? Yes, but they are primarily associated with anthraquinones like aloin and aloe-emodin found in the latex. Proper preparation methods, such as using decolorized whole-leaf or inner leaf extracts, keep these compounds below 10 ppm in commercial products, which are not considered genotoxic [6]. This compound itself is a chromone and not associated with these specific safety concerns.
The table below outlines the core stability information for aloesone, synthesized from the available research:
| Property | Description & Stability Characteristics |
|---|---|
| Basic Chemistry | A C-glycosylated chromone (2-acetonyl-8-glucopyranosyl-7-hydroxy-5-methylchromone) [1] [2]. |
| Photostability | Photo-degradation is a primary concern. It is observed, particularly when this compound is in solution. Storing solutions in the dark is critical [1] [2]. |
| Thermal Stability | Resistant to thermal denaturation and mild acid hydrolysis (stable at 100°C in 2M HCl-EtOH for 1.5 hours) [1] [2]. |
| Solubility | Freely soluble in water and polar organic solvents, especially alcohols [1] [2]. |
Q1: What is the most critical factor to control for this compound stability during storage? A: The most critical factor is protection from light. Photocatalyzed degradation is a clearly identified risk, especially when this compound is dissolved in solution [1] [2].
Q2: Are there specific temperature conditions recommended for long-term storage? A: While this compound itself is thermally stable, one supplier specification recommends long-term storage at -20°C [1]. For short-term storage of solutions, room temperature is acceptable if kept in the dark [2].
Q3: Can I infer this compound's stability from data on similar compounds like aloin? A: With caution. Data on aloin, a common anthraquinone in Aloe vera, shows it degrades significantly at high temperatures (50-70°C) and neutral to basic pH (e.g., pH 6.7) [3]. This suggests that avoiding high temperatures and extreme pH is a prudent general practice for related compounds. However, this compound's specific chromone structure may confer different stability, so direct extrapolation is not definitive.
You can adapt the following high-performance liquid chromatography (HPLC)-based protocol, commonly used for related compounds, to monitor this compound stability in your samples under various storage conditions [3] [4].
Key Considerations for the Protocol:
Current data provides a strong foundation, but specific long-term stability studies on purified this compound under various pharmaceutical storage conditions (e.g., different humidity levels, in formulation matrices) are needed. Future research could focus on:
The following table summarizes the key parameters of a rapid and sensitive LC-MS/MS method for determining this compound in rat plasma, which has been fully validated according to regulatory guidelines [1].
| Parameter Category | Specific Conditions |
|---|
| Sample Preparation | Technique: Protein precipitation (Liquid-Liquid Extraction) [1] Precipitant: Acetonitrile (3x plasma volume) [1] Internal Standard (IS): Altechromone A (structurally similar to this compound) [1] | | Chromatography | Column: Phenomenex Kinetex XB-C18 (2.10 mm × 50 mm, 2.6 μm) [1] Mobile Phase: (A) 0.1‰ Formic acid in water; (B) Methanol [1] Gradient: 5% B (0-0.5 min) → 5-90% B (0.5-2.0 min) → 90% B (2.0-2.5 min) → 5% B (2.51-3.0 min) [1] Flow Rate: 0.40 mL/min [1] Column Temperature: 40°C [1] Injection Volume: 6 μL [1] | | Mass Spectrometry | Ionization: ESI, Positive Ion Mode [1] Monitoring Mode: Multiple Reaction Monitoring (MRM) [1] This compound MRM Transition: 233.2 → 191.0 [1] | | Key Performance Metrics| Analysis Time: 3 minutes [1] Linear Range: 5 - 2000 ng/mL [1] Lower Limit of Quantification (LLOQ): 5 ng/mL [1] |
Here are some common issues and solutions, structured in a question-and-answer format for your support center.
Q1: I am experiencing low recovery of this compound from my plasma samples. What should I check?
Q2: My method suffers from significant matrix effects, leading to inconsistent results. How can I mitigate this?
Q3: The chromatographic peaks for this compound are broad or show poor shape. What are the potential causes?
Q4: How can I be sure my detection is specific for this compound and not interfered with by other compounds?
The following diagram illustrates the complete end-to-end workflow for the quantitative analysis of this compound in plasma, as described in the method above. You can use this Graphviz DOT code to generate the diagram for your protocols.
This code generates a workflow diagram for this compound analysis. The title of the diagram is: Workflow for LC-MS/MS Analysis of this compound in Plasma.
What is the recommended method for extracting aloesone from biological samples like plasma? For rat plasma, a simple protein precipitation method using acetonitrile is effective. A sample volume of 50 µL is mixed with a threefold volume of acetonitrile (145 µL), vortexed for 10 minutes, and then centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant is then injected for analysis [1].
Which internal standard is suitable for the LC-MS/MS quantification of this compound? Altechromone A is an excellent internal standard due to its structural similarity to this compound, which helps account for variability during sample preparation and instrument analysis [1].
What are the critical parameters for LC-MS/MS analysis of this compound? Key parameters include using a C18 column (e.g., Phenomenex Kinetex XB-C18), a gradient elution with methanol and 0.1‰ formic acid in water, and positive ion ESI mode with Multiple Reaction Monitoring (MRM). The specific MRM transition for this compound is 233.2 → 191.0 [1].
How can I improve the extraction of this compound from Aloe vera plant material? For plant waste, Heat-Assisted Extraction (HAE) is optimal. The best results are achieved with a solid-to-solvent ratio of 1:30 g/mL, 70% ethanol as the solvent, and an extraction time of 30 minutes [2] [3].
Here are solutions to common problems you might encounter during this compound sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Recovery/Extraction Efficiency | Incomplete protein precipitation; inefficient extraction from plant matrix | For plasma: Ensure adequate acetonitrile volume (3:1 v/v) and sufficient vortexing [1]. For plant: Use optimized HAE with 70% ethanol; increase solid-to-solvent ratio to 1:30 [2] [3]. |
| Poor Chromatography (Peak Tailing/Splitting) | Column degradation; non-optimal mobile phase; sample solvent stronger than mobile phase | Use a dedicated C18 column; condition with gradient of methanol/0.1% formic acid; ensure sample solvent strength does not exceed initial mobile phase [1]. |
| High Matrix Effects | Co-eluting compounds from plasma or plant extract causing ion suppression/enhancement | Improve sample cleanup; use structurally similar IS (Altechromone A) to correct for suppression/enhancement; optimize chromatographic separation to move this compound away from matrix interferences [1]. |
| Low Sensitivity in MS Detection | Suboptimal MS/MS parameters; source contamination | Tune MS parameters for this compound: Declustering Potential: 87V, Collision Energy: 27V. Ensure ion source and cone are clean; confirm MRM transition 233.2/191.0 [1]. |
The following workflows detail the optimized methods for preparing and analyzing this compound from different sample types.
This method has been validated for the quantification of this compound in rat plasma using LC-MS/MS [1].
Materials:
Procedure:
This protocol is designed to maximize the yield of polyphenols, including this compound, from Aloe vera leaf waste [2] [3].
Materials:
Procedure:
These are the specific instrumental conditions for the reliable quantification of this compound [1].
Liquid Chromatography:
Mass Spectrometry (Tandem Quadrupole):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 233.2 | 191.0 | 87 | 27 [1] |
| Altechromone A (IS) | 191.0 | 77.05 | 93 | 50 [1] |
A robust LC-MS/MS method has been developed specifically for determining aloesone concentration in rat plasma, which is fundamental for assessing matrix interference and drug exposure [1].
This method was fully validated and showed this compound has rapid absorption (Tmax: 0.083 hours) but low oral bioavailability (12.59%) in rats, which is a critical consideration for in vivo experiments [1].
This compound exhibits multiple biological activities by interacting with specific signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results, as they can be a source of "interference" or desired effects.
The table below summarizes key experimental findings on its activity.
| Biological Activity | Experimental Model | Key Findings / Potential Interference | Effective Concentration / Dosage |
|---|---|---|---|
| Anti-oxidative & Anti-inflammatory [2] | LPS-induced RAW264.7 macrophages | ↓ ROS production; ↓ NO release; ↓ mRNA of iNOS, IL-1β, TNF-α; Inhibited M1 polarization; Suppressed apoptosis [2] | 0.1 - 100 µM [2] |
| Activation of Wnt/β-catenin Pathway [3] | HEK293 cells (Topflash assay) | Activated pathway only in the presence of Wnt3a ligand; Increased active β-catenin and target genes (Axin2, DKK1) [3] | Low concentration (0.98–12.50 µg/mL of A. vera extract containing this compound) [3] |
| Anti-epileptic / Neuroprotective [4] | Glutamate-induced HT22 cells; PTZ-induced seizure rats | ↓ Intracellular ROS; ↓ Apoptosis; Activated c-SRC kinase (↑ p-SRC Y418, ↓ p-SRC Y529) [4] | In vitro: Not specified; In vivo: 50 mg/kg in rats [4] |
Q1: Why am I getting inconsistent results when studying this compound's effect on the Wnt/β-catenin pathway?
Q2: Why is the cellular uptake of this compound so low in my experiments?
Q3: How does this compound exert such diverse effects (anti-oxidative, anti-inflammatory, anti-apoptotic) in macrophages?
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound, based on the data from the search results.
Diagram 1: this compound's Anti-inflammatory & Antioxidant Mechanism in Macrophages This diagram summarizes the mechanism by which this compound protects LPS-induced macrophages from oxidative stress, inflammation, and apoptosis, as reported by [2].
Diagram 2: Context-Dependent Activation of Wnt/β-catenin Signaling by this compound This diagram illustrates the finding that this compound can activate the Wnt/β-catenin pathway, but only in the specific context of an available Wnt signal, as described in [3].
This established LC-MS/MS method can be used to quantify Aloesone in rat plasma for pharmacokinetic studies [1].
1. Materials and Reagents
2. Chromatographic and Mass Spectrometry Conditions
3. Plasma Sample Preparation
The following table summarizes key pharmacokinetic parameters of this compound in rats after administration, as determined using the method above [1].
| Parameter | Value (Oral Administration) | Implication for Researchers |
|---|---|---|
| Absorption (Tmax) | 0.083 hours (~5 minutes) | Extremely rapid absorption into systemic circulation [1]. |
| Bioavailability (F) | 12.59% | Low extent of absorption and/or high first-pass metabolism [1]. |
Q1: Our analysis shows inconsistent this compound recovery. How can we improve extraction efficiency?
Q2: We've confirmed this compound is absorbed, but see low in vivo efficacy. What could be the reason?
Q3: Beyond pharmacokinetics, how can we confirm the biological activity of this compound in our experiments? this compound has demonstrated bioactivity in preclinical models, which you can reference or use as a basis for your own assays. Key activities include:
The diagrams below summarize the key signaling pathways through which this compound exerts its documented effects.
Aloesone is a chromone compound found in plants of the Aloe genus and has been identified as a promising bioactive molecule for therapeutic development [1] [2].
The table below summarizes the key pharmacological effects and research models evidenced in recent studies:
| Pharmacological Effect | Research Model (In Vitro/In Vivo) | Key Findings |
|---|---|---|
| Anti-epileptic [3] [4] | Glutamate-induced HT22 murine hippocampal cell line; Pentylenetetrazol (PTZ)-induced seizure rats | Inhibited neuronal injury by reducing intracellular ROS and apoptosis; reduced seizure scores and prolonged latent period; mechanism linked to activation of c-SRC protein. |
| Antioxidant [2] | LPS-induced RAW264.7 murine macrophage cell line | Reduced LPS-induced ROS production; increased mRNA expression of antioxidant enzymes Gpx-1 and SOD-1. |
| Anti-inflammatory [2] | LPS-induced RAW264.7 murine macrophage cell line | Decreased release of Nitric Oxide (NO); suppressed mRNA expression of iNOS, IL-1β, and TNF-α. |
| Inhibition of M1 Polarization & Apoptosis [2] | LPS-induced RAW264.7 murine macrophage cell line | Inhibited macrophage polarization to the pro-inflammatory M1 phenotype; prevented LPS-induced early and late apoptosis. |
This integrated protocol combines network pharmacology prediction with experimental validation.
1. Network Pharmacology Analysis
2. In Vitro Validation (Glutamate-induced HT22 Model)
3. In Vivo Validation (PTZ-induced Seizure Rat Model)
This LC-MS/MS method is validated for determining this compound concentration in rat plasma for pharmacokinetic studies [1].
Instrumentation & Conditions
Sample Preparation
Method Validation Results The following table summarizes the key validation parameters as per US FDA and Chinese Pharmacopoeia guidelines [1]:
| Validation Parameter | Result / Specification |
|---|---|
| Linearity Range | 5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (with acceptable accuracy and precision) |
| Precision (Intra-day & Inter-day) | Meet requirements (RSD < 15% for QC samples) |
| Accuracy | Meet requirements (Within 85-115% for QC samples) |
| Extraction Recovery | Evaluated and deemed consistent |
| Matrix Effect | Evaluated and deemed negligible |
| Stability | Stable under tested conditions (room temp, freeze-thaw, etc.) |
Q1: Our lab has developed a new method for quantifying this compound. What are the key parameters we must validate to ensure reliability?
A1: For any bioanalytical method (e.g., LC-MS/MS, HPLC-DAD), you must validate the following parameters as per regulatory guidelines (e.g., US FDA, Chinese Pharmacopoeia) [1]:
Q2: We are observing poor recovery of this compound during plasma sample preparation. What could be the cause and solution?
A2: This is a common issue. Please check the following steps:
Q3: When testing the anti-inflammatory effects of this compound on RAW264.7 cells, we see high variability in Nitric Oxide (NO) assay results. How can we improve consistency?
A3: High variability often stems from cell state and treatment conditions.
The following diagram illustrates the integrated protocol for assessing the anti-epileptic activity of this compound, from initial bioinformatics prediction to in vivo validation.
The following diagram outlines the logical process for troubleshooting common problems encountered during the quantification of this compound in biological samples like plasma.
The table below summarizes the key biological activities and experimental evidence for aloesone and aloesin.
| Compound | Key Biological Activities (Demonstrated) | Key Molecular Targets / Pathways | Level of Evidence |
|---|---|---|---|
| This compound | Anti-epileptic [1] | c-SRC kinase activation [1] | In vitro & in vivo (rodent models) [1] |
| Anti-oxidant (reduces ROS) [1] | |||
| Aloesin | Anti-diabetic / Improves metabolic profile [2] [3] | Nrf2 signaling pathway activation [3] | Robust in vivo (rodent models) & human clinical trials (for formulations) [2] [3] |
| Anti-oxidant [2] [3] | Tyrosinase inhibition [4] | ||
| Hepatoprotective (against NAFLD) [3] | NF-κB pathway inhibition [5] | ||
| Anti-inflammatory [5] | Cyclooxygenase-2 (Cox-2) inhibition [3] | ||
| Antimicrobial [4] | Lipid metabolism (SREBP1, PPARα) [3] |
For a deeper dive, here are the methodologies and key findings from pivotal studies on each compound.
A 2022 study employed an integrated approach to discover anti-epileptic compounds in Aloe vera [1].
Multiple studies have investigated aloesin's effects, particularly on metabolism and oxidative stress.
The following diagrams illustrate the core signaling pathways through which these compounds exert their primary biological effects.
This pathway underpins aloesin's role in combating oxidative stress-related conditions like NAFLD and diabetes [3].
This pathway illustrates the proposed mechanism for this compound's anti-epileptic activity, as identified through network pharmacology and experimental validation [1].
The table below summarizes the key experimental findings for a direct comparison.
| Feature | Aloesone | Aloin |
|---|---|---|
| Primary Model(s) | LPS-induced RAW264.7 murine macrophages [1] | LPS-induced RAW264.7 murine macrophages; DSS-induced rat colitis model [2] [3] |
| Key Anti-inflammatory Markers | ↓ ROS, ↓ NO, ↓ TNF-α mRNA, ↓ IL-1β mRNA, ↓ iNOS mRNA [1] | ↓ TNF-α, ↓ IL-6, ↓ NO, ↓ iNOS/COX-2 protein, ↓ LTB4 [2] [3] |
| Key Mechanisms | Inhibits TLR4; Suppresses mTOR/HIF-1α pathway; Increases Gpx-1, SOD-1 [1] | Inhibits NF-κB p65 phosphorylation/acetylation/nuclear translocation via p38/Msk1 [2] |
| Additional Effects | Anti-M1 macrophage polarization; Anti-apoptosis [1] | Anti-apoptosis in macrophages [2] |
For your experimental work, here are the methodologies from the key studies.
The diagrams below illustrate the core anti-inflammatory mechanisms of this compound and aloin, based on the cited research.
For your research and development work, consider these broader implications:
| Compound | Chemical Class / Key Feature | Reported Biological Activities | Key Experimental Findings |
|---|
| Aloesone | Chromone (Heptaketide aglycone) [1] [2] | Antioxidant, Anti-inflammatory, Anti-apoptotic, Anti-epileptic, Inhibits M1 macrophage polarization [1] [3] | - In vitro: Reduced ROS, NO, TNF-α, IL-1β in LPS-induced RAW264.7 macrophages (0.1-100 µM) [1].
For researchers looking to replicate key findings on this compound, here are the methodologies from recent studies.
This protocol is based on a 2023 study investigating this compound's effects on LPS-induced macrophages [1].
This protocol is based on a 2022 study exploring this compound's effects on seizures [3].
The following diagrams summarize the key signaling pathways through which this compound exerts its documented effects.
This compound's core mechanisms involve inhibiting the TLR4 receptor and upstream oxidative stress, while activating protective c-SRC and antioxidant enzymes.
A 2024 pharmacokinetic study in rats provides critical data for this compound's drug development profile [4].
For researchers and drug development professionals, the key distinctions are:
A primary research consideration for this compound is its low oral bioavailability, which must be addressed for therapeutic development. Future research could explore formulation strategies or semi-synthetic derivatives to improve its pharmacokinetic profile.
The table below summarizes key experimental findings from recent studies, highlighting the models, effective concentrations, and observed outcomes.
| Experimental Model | Effective Concentration Range | Key Antioxidant Effects | Primary Outcome Measures |
|---|---|---|---|
| LPS-induced Macrophages (RAW264.7) [1] [2] | 0.1 - 100 µM | ↓ LPS-induced ROS production; ↑ mRNA of Gpx-1 and SOD-1 [1] [2] | Dose-dependent reduction in ROS; increased expression of antioxidant enzymes [1] [2]. |
| Glutamate-induced Neuronal Injury (HT22 cells) [3] [4] | 0.1 - 100 µM | ↓ Intracellular ROS; ↓ early phase apoptosis [3] [4] | Protection against glutamate-induced oxidative stress and neuronal damage [3] [4]. |
| PTZ-induced Seizure (Rat Model) [3] [4] | 50 mg/kg | Anti-seizure effects; reduced seizure score; prolonged latent period [3] [4] | Demonstrated in vivo neuroprotective and antioxidant activity [3] [4]. |
| Chemical Assay (In vitro) | 351 ± 35 µM (DPPH scavenging), 66 ± 1 µM Trolox equivalents (ORAC) [5] | Direct free radical scavenging activity [5] | Confirmed intrinsic chemical antioxidant capacity [5]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies cited.
This protocol is used to investigate the effects of aloesone on oxidative stress and inflammation in LPS-induced RAW264.7 murine macrophages [1] [2].
This methodology evaluates the protective effects of this compound against oxidative stress in neurons and its anti-epileptic potential [3] [4].
This compound's antioxidant activity is mediated through multiple signaling pathways, as illustrated below and summarized in the diagram.
The diagram above shows two primary mechanistic contexts:
For drug development professionals, these findings suggest potential applications in conditions driven by oxidative stress, such as inflammatory diseases, neurodegenerative disorders, and epilepsy. However, it is important to note that much of the data is preclinical. Future research should focus on ADME (Absorption, Distribution, Metabolism, and Excretion) studies, toxicological profiling, and rigorous human clinical trials to fully translate these findings into therapeutic applications.
The existing research on this compound has focused on its potential anti-seizure effects rather than hair loss applications. The key experimental findings from a 2022 study are summarized in the table below [1].
| Aspect | Experimental Details |
|---|---|
| Cell Line Used | HT22 (murine hippocampal neuronal cell line) [1] |
| Inducing Agent | Glutamate [1] |
| Key In-Vitro Findings | This compound treatment significantly inhibited glutamate-induced neuronal injury by reducing intracellular ROS content and early-phase apoptosis [1] |
| Key In-Vivo Model | Pentylenetetrazol (PTZ)-induced seizure in rats [1] |
| Proposed Primary Target | Activation of c-SRC kinase (molecular docking predicted this compound binds to c-SRC; experiments showed increased phosphorylation at Y418) [1] |
The experimental workflow below illustrates the key steps involved in this study, from network pharmacology prediction to experimental validation.
The current lack of comparative data presents a clear opportunity for further research.
The following table summarizes the core experimental findings from key studies:
| Study Model | Treatment | Key Effects and Outcomes | Proposed Mechanism |
|---|
| In Vitro: Glutamate-induced HT22 mouse hippocampal neuronal cells [1] [2] [3] | Aloesone (0.1, 1, 10, 100 µM) | ↓ Glutamate-induced neuronal injury ↓ Intracellular ROS ↓ Early phase of apoptosis [1] [2] | Activation of c-SRC kinase via increased phosphorylation at Y418 and decreased phosphorylation at Y529 [1] [2] [3] | | In Vivo: Pentylenetetrazol (PTZ)-induced seizure in rats [1] [2] [3] | this compound (50 mg/kg) | ↓ Seizure score ↑ Latent period to seizure onset in acute and chronic models [1] [2] | Associated with c-SRC activation, as above [1] [2] [3] | | In Vitro: LPS-induced RAW264.7 mouse macrophages [4] [5] [6] | this compound (0.1-100 µM) | ↓ ROS production ↓ Inflammation (NO, iNOS, IL-1β, TNF-α) ↓ M1 macrophage polarization ↓ Early and late apoptosis [4] [5] [6] | Inhibition of mTOR/HIF-1α signaling; suppression of TLR4 protein expression [4] [6] |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the primary research.
1. Network Pharmacology Analysis [1] [2]
2. In Vitro Validation (Glutamate-Induced HT22 Cell Model) [1] [2]
3. In Vivo Validation (PTZ-Induced Seizure Rat Model) [1] [2] [3]
4. Molecular Docking and Mechanism Exploration [1] [2]
The diagram below illustrates the molecular mechanism by which this compound exerts its anti-epileptic effects, as identified in the studies.
It is worth noting that while This compound is the focus of these anti-epileptic studies, another chromone called aloesin (or aloeresin B) is also found in Aloe vera and is more widely researched for its applications in cosmetics and as a functional food ingredient [7]. Please be aware that this compound and aloesin are distinct compounds.
The table below summarizes the experimental findings on aloesone's bioactivities:
| Therapeutic Area / Bioactivity | Experimental Model | Key Findings / Quantitative Effects | Proposed Mechanism of Action |
|---|
| Anti-Epileptic Activity [1] | In vitro: Glutamate-induced murine hippocampal cell line (HT22) In vivo: Pentylenetetrazol (PTZ)-induced seizure rats | In vitro: Significantly inhibited glutamate-induced neuronal injury; reduced intracellular ROS and early apoptosis. In vivo: 50 mg/kg dose reduced seizure score; prolonged latent period in acute and chronic models. | Activation of c-SRC kinase (increased phosphorylation at Y418, decreased at Y529) [1]. | | Anti-Inflammatory Effects [2] | LPS-induced murine macrophage cell line (RAW264.7) | Decreased NO release (e.g., 100 µM this compound reduced NO from 11.62 µg/mL to 8.90 µg/mL); suppressed mRNA expression of iNOS, IL-1β, and TNF-α. | Inhibition of TLR4 protein expression and suppression of mTOR/HIF-1α signaling pathway [2]. | | Antioxidant Effects [2] | LPS-induced murine macrophage cell line (RAW264.7) | Dramatically reduced LPS-induced ROS production in a dose-dependent manner (0.1-100 µM); increased mRNA expression of Gpx-1 and SOD-1. | Enhanced expression of endogenous antioxidant enzymes [2]. | | Inhibition of Macrophage M1 Polarization [2] | LPS-induced murine macrophage cell line (RAW264.7) | Inhibited appearance of M1 morphological features (antenna); significantly inhibited membrane expression of M1 surface marker CD86. | Associated with inhibition of the mTOR/HIF-1α pathway [2]. | | Anti-Apoptotic Effects [1] [2] | In vitro:
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies:
Network Pharmacology Analysis (for target prediction) [1]: Active components of Aloe vera were identified from the TCMSP database using ADME screening criteria (OB ≥ 30%, DL ≥ 0.10). Potential targets of these compounds were predicted using SwissTargetPrediction, and epilepsy-related targets were gathered from GeneCards. Overlapping targets were analyzed for protein-protein interactions using the STRING database, and core targets were identified via topological features (degree, closeness, and betweenness centrality) in Cytoscape.
In Vitro Anti-Epileptic & Neuroprotection Assay [1]: The murine hippocampal cell line HT22 was cultured and subjected to glutamate-induced injury. Cells were pretreated with this compound before glutamate exposure. Cell viability was assessed using a Cell Counting Kit-8 (CCK8). Intracellular ROS levels were measured using a fluorescent probe, and apoptosis was detected via flow cytometry.
In Vivo Anti-Epileptic Assay [1]: Seizures were induced in rats using pentylenetetrazol (PTZ). Rats were treated with 50 mg/kg this compound. Seizure intensity (seizure score) and the time until the first seizure appears (latent period) were monitored and recorded in both acute and chronic seizure models.
In Vitro Anti-Inflammation & Antioxidant Assay [2]: The murine macrophage cell line RAW264.7 was pretreated with this compound (0.1-100 µM) for 2 hours before being stimulated with LPS.
The diagrams below illustrate the primary signaling pathways through which this compound exerts its documented effects. These were generated using Graphviz with the specified color palette to ensure high contrast and readability.
This diagram illustrates how this compound activates c-SRC, which in turn suppresses reactive oxygen species and protects against neuronal injury and seizures [1].
This diagram shows the mechanism by which this compound inhibits LPS-induced inflammation, M1 polarization, and apoptosis in macrophages by targeting the TLR4 and mTOR/HIF-1α pathways [2].
Current evidence is strong but preliminary. Future research should focus on pharmacokinetic studies, toxicological profiling, and expanding efficacy investigations to other disease models to fully realize its clinical potential.
The table below synthesizes the key molecular interactions and effects of aloesone, along with the corresponding experimental evidence.
Table 1: Documented Molecular Targets and Functional Effects of this compound
| Molecular Target / Pathway | Observed Effect of this compound | Experimental Model | Key Quantitative Data / Outcome | Citation |
|---|---|---|---|---|
| c-SRC kinase | Activation (increased p-SRC Y418) | In vitro (HT22 murine hippocampal cells); In vivo (PTZ-induced seizure rat model) | Reduced glutamate-induced ROS & apoptosis in cells; 50 mg/kg dose reduced seizure scores and prolonged latent period in rats. [1] | |
| TLR4 / mTOR / HIF-1α pathway | Suppression of protein expression and activation | In vitro (LPS-induced RAW264.7 murine macrophages) | Dose-dependent (0.1-100 µM) decrease in TLR4, mTOR, p-mTOR, and HIF-1α protein levels. [2] | |
| Oxidative Stress Response | Reduction of ROS; Upregulation of antioxidant enzymes | In vitro (LPS-induced RAW264.7 murine macrophages) | Decreased ROS; Increased mRNA expression of Gpx-1 and SOD-1. [2] | |
| Inflammatory Response | Downregulation of pro-inflammatory mediators | In vitro (LPS-induced RAW264.7 murine macrophages) | Reduced NO release; Suppressed mRNA expression of iNOS, IL-1β, and TNF-α. [2] | |
| Macrophage Polarization | Inhibition of M1 polarization | In vitro (LPS-induced RAW264.7 murine macrophages) | Inhibited cell morphology change and reduced surface expression of M1 marker CD86. [2] | |
| Apoptosis | Anti-apoptotic effect | In vitro (LPS-induced RAW264.7 murine macrophages) | Dose-dependent reduction in both early and late phases of apoptosis. [2] | |
| Hub Genes (Network Analysis) | Interaction predicted | Computational analysis (Genecards, SwissTargetPrediction) | Core genes identified: HSP90AA1, Stat3, Mapk1, mTOR, Fyn, Ptk2b, Lck. [2] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Protocol: Investigating Anti-inflammatory and Antioxidant Mechanisms in Macrophages [2]
2. Protocol: Elucidating Anti-epileptic Mechanisms via c-SRC Activation [1]
The following diagram illustrates the integrated signaling pathways through which this compound exerts its documented effects, based on the data from [2] and [1].
Diagram 1: Integrated signaling pathways of this compound. The map shows how this compound inhibits the LPS-induced TLR4/mTOR/HIF-1α pathway in macrophages, reducing inflammation, oxidative stress, M1 polarization, and apoptosis. Simultaneously, it activates c-SRC in neuronal contexts, leading to neuroprotection, and boosts intrinsic antioxidant defenses [2] [1].
The data positions this compound as a multi-target natural product with significant therapeutic potential. Its ability to simultaneously modulate inflammation, oxidative stress, and neuronal excitation is particularly interesting for complex diseases like epilepsy where these pathways are intertwined.
The table below summarizes the antioxidant profiles of aloesone and synthetic antioxidants based on available experimental data.
| Feature | This compound (Natural from Aloe vera) | Synthetic Antioxidants (e.g., BHA, BHT, Edaravone) |
|---|---|---|
| Primary Mechanism | Scavenges ROS [1]; Upregulates endogenous antioxidant enzymes (GPx-1, SOD-1) [1]; Theoretical calculations suggest sequential proton loss-electron transfer [2]. | Direct free radical scavenging (e.g., donating H-atoms) [3] [4]; Some act as enzyme mimetics (e.g., SOD/Catalase) [5]. |
| Additional Bioactivities | Anti-inflammatory (reduces NO, iNOS, IL-1β, TNF-α) [1]; Inhibits M1 macrophage polarization [1]; Anti-apoptotic [1]. | Primarily used for antioxidant purpose; some like Edaravone have specific clinical applications [5]. |
| Key Experimental Models | In vitro: LPS-induced RAW 264.7 macrophage cells [1]. In silico: DFT theoretical calculations [2]. | In vitro: Chemical assays (DPPH, ABTS+), various cell lines [3] [4]. In vivo: Extensive animal models and human clinical trials for some [5]. | | Reported Efficacy (Dosage) | Inhibits ROS in macrophages at 0.1-100 µM [1]; Radical scavenging capacity of 66 ± 1 µM Trolox equivalents in vitro [1]. | Highly effective in food stabilization at low concentrations [4]; Clinical doses vary (e.g., Edaravone is approved for ALS) [5]. | | Research & Clinical Status | Early research stage: Promising multi-functional activity in preclinical models [1]. | Well-established; some are approved drugs (Edaravone) or food additives (BHA, BHT) [5] [4]. Concerns over toxicity at high doses limit some applications [5] [4]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.
1. Protocol for Assessing this compound's Effects in Macrophages [1]
2. Protocol for Theoretical Evaluation of Antioxidant Activity [2]
The following diagrams illustrate the mechanistic pathway of this compound and the experimental workflow for its evaluation, based on the described research.
| Therapeutic Area | Experimental Model | Key Results (Dosage/Concentration) | Statistical Significance & Proposed Mechanism |
|---|
| Anti-epileptic Activity [1] | - In vitro: Glutamate-induced HT22 cell line
For researchers seeking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
The following diagrams illustrate the primary molecular mechanisms by which this compound exerts its effects, as identified in the research.
When evaluating these promising results, it is crucial for professionals to consider the following context and limitations: